molecular formula C10H13N3O2 B7926449 (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Cat. No.: B7926449
M. Wt: 207.23 g/mol
InChI Key: VOBMMODGQSEQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[cyclopropyl(pyrazin-2-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)7-13(9-1-2-9)6-8-5-11-3-4-12-8/h3-5,9H,1-2,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBMMODGQSEQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=NC=CN=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the molecular weight and key physicochemical properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, a heterocyclic compound of interest in drug discovery and medicinal chemistry. The following sections detail the compound's structural features, its predicted and experimentally determined properties, and the methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Weight

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a substituted pyrazine derivative. Its structure incorporates a cyclopropyl group, a pyrazinylmethyl moiety, and an amino acetic acid side chain. This unique combination of functional groups dictates its chemical behavior and biological activity.

The molecular formula of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is C₁₀H₁₃N₃O₂ .

The molecular weight is calculated as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight: 207.233 g/mol

A related compound, [(Pyrazin-2-ylmethyl)-amino]-acetic acid, which lacks the cyclopropyl group, has a molecular weight of 167.17 g/mol .[1] Another similar structure, 2-[Cyclopropyl(methyl)amino]acetic acid, has a molecular weight of 129.16 g/mol .[2]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4]

Table 1: Summary of Predicted and Analogous Physicochemical Properties
PropertyPredicted/Analogous ValueSignificance in Drug Discovery
Molecular Weight 207.233 g/mol Influences diffusion and transport across biological membranes.
logP (Lipophilicity) Predicted: ~ -1.0 to 0.5Affects solubility, permeability, and plasma protein binding.[5][6]
Aqueous Solubility Predicted: Moderate to HighCrucial for absorption and formulation development.[7]
pKa (Acid Dissociation Constant) Predicted: ~3-4 (acid), ~5-6 (base)Determines the ionization state at physiological pH, impacting solubility and receptor binding.[8]
Lipophilicity (logP)
  • [(Pyrazin-2-ylmethyl)-amino]-acetic acid has a calculated XLogP3 of -3.5, indicating high hydrophilicity.[1]

  • 2-[Cyclopropyl(methyl)amino]acetic acid has a calculated XLogP3 of -1.9.[2]

The presence of the lipophilic cyclopropyl group in the target molecule will likely increase the logP compared to its analog without this group. Therefore, the predicted logP for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is estimated to be in the range of -1.0 to 0.5, suggesting a relatively hydrophilic to moderately lipophilic character.

Experimental Protocol for logP Determination (Shake-Flask Method):

The shake-flask method remains a gold standard for measuring thermodynamic solubility.[10]

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

  • Dissolution: Dissolve a precisely weighed amount of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Diagram 1: Experimental Workflow for Shake-Flask logP Determination

G A Prepare n-octanol and water phases B Dissolve compound in aqueous phase A->B C Add n-octanol phase and shake B->C D Centrifuge for phase separation C->D E Analyze concentration in each phase via HPLC D->E F Calculate logP E->F

Caption: Workflow for determining the octanol-water partition coefficient (logP).

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability.[13][14] Poorly soluble compounds often exhibit low oral bioavailability.[7] The presence of ionizable groups (the carboxylic acid and the pyrazine nitrogens) in (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid suggests that its solubility will be pH-dependent.

Experimental Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[10]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like LC-UV or LC-MS/MS.[10]

  • Solid-State Analysis: It is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or salt disproportionation) using techniques like X-ray powder diffraction (XRPD).[10]

High-throughput kinetic solubility assays, such as nephelometry, can also be employed for rapid screening, though these reflect metastable conditions.[10][15]

Diagram 2: Factors Influencing Aqueous Solubility

G Solubility Aqueous Solubility pH pH pH->Solubility pKa pKa pKa->Solubility Temp Temperature Temp->Solubility Crystal Crystal Lattice Energy Crystal->Solubility

Caption: Key factors that influence the aqueous solubility of a compound.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[8] This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target.[4][16] (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid has both an acidic functional group (carboxylic acid) and basic nitrogen atoms in the pyrazine ring and the amino group.

  • The carboxylic acid is expected to have a pKa in the range of 3-4 .

  • The pyrazine nitrogens are weakly basic, and the tertiary amine will also contribute to the basicity. The most basic nitrogen is likely to have a pKa in the range of 5-6 .

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Alternatively, UV-spectrophotometric methods or capillary electrophoresis can be used for pKa determination.

Synthesis and Characterization

The synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid would likely involve multi-step organic synthesis. A plausible route could involve the reaction of 2-(chloromethyl)pyrazine with cyclopropylamine, followed by a reaction with a protected form of bromoacetic acid and subsequent deprotection. The synthesis of related pyrazine and cyclopropyl-containing compounds has been described in the literature.[17][18][19][20]

Characterization of the final product would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a small molecule with a molecular weight of 207.233 g/mol . Its physicochemical properties, including a predicted logP in the hydrophilic to moderately lipophilic range and pH-dependent aqueous solubility, are critical for its potential as a drug candidate. The presence of both acidic and basic functional groups will influence its behavior in biological systems. The experimental protocols outlined in this guide provide a framework for the accurate determination of these essential properties, which are fundamental to any drug discovery and development program.

References

  • PubChem. 2-[Cyclopropyl(methyl)amino]acetic acid. [Link]

  • PubChem. [(Pyrazin-2-ylmethyl)-amino]-acetic acid. [Link]

  • American Elements. Pyrazines. [Link]

  • ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PMC. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • Wiley Online Library. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • PMC. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • ResearchGate. Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents. High throughput HPLC method for determining Log P values.
  • Raytor. How Drug Physical and Chemical Properties Impact Effectiveness. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

  • JBINO. physicochemical property of drug molecules with respect to drug actions. [Link]

  • Encyclopedia.pub. Nitrogen Containing Heterocycles. [Link]

  • ResearchGate. (PDF) Log P in Encyclopedia of Physical Organic Chemistry. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Raytor. What are the physicochemical properties affecting drug distribution?. [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • Royal Society of Chemistry. Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives. [Link]

  • Moshang Chemical. N-cyclopropyl-4-{6-(pyridin-4-yl)-8-[(pyridin-4-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide. [Link]

Sources

Role of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid and its Analogs in Medicinal Chemistry

Foreword: The Emergence of a New Therapeutic Class

In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount. The compound (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid represents a fascinating scaffold, embodying key structural motifs that are increasingly prevalent in contemporary medicinal chemistry. The presence of a pyrazine ring, a cyclopropyl group, and an amino acid-like side chain suggests a potential role as a modulator of critical biological pathways. This guide will delve into the likely therapeutic application of this molecule and its analogs as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase, a class of enzymes that has emerged as a pivotal target for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). By examining the well-characterized representative of this class, Roxadustat, we can extrapolate the potential significance and therapeutic promise of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid.

The Hypoxia-Inducible Factor (HIF) Pathway: A Master Regulator of Oxygen Homeostasis

The body's response to changes in oxygen availability is orchestrated by a sophisticated signaling cascade known as the hypoxia-inducible factor (HIF) pathway. HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation by a family of enzymes called prolyl hydroxylase domain (PHD) enzymes.[1][2] These enzymes hydroxylate specific proline residues on HIF-α, which is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and subsequent proteasomal degradation.[2][3]

In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF-α/β complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3][4] These genes are involved in a wide array of adaptive responses to low oxygen, including erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and iron metabolism.[1][4]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / HIF-PH Inhibition HIF-α HIF-α PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) HIF-α->PHD Hydroxylation VHL VHL HIF-α->VHL Recognition Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF-α_stable HIF-α (Stabilized) HIF_dimer HIF-α / HIF-β Dimer HIF-α_stable->HIF_dimer PHD_inhibited PHD Enzymes (Inhibited) Nucleus Nucleus HIF_dimer->Nucleus HRE HRE Binding & Gene Transcription (e.g., EPO, iron metabolism genes) Nucleus->HRE HIF-PH_Inhibitor (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (or Hypoxia) HIF-PH_Inhibitor->PHD_inhibited Inhibits

Caption: The HIF signaling pathway under normoxic and hypoxic conditions.

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid: A Putative HIF-Prolyl Hydroxylase Inhibitor

The chemical structure of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid suggests its potential to act as an inhibitor of PHD enzymes. The core scaffold, featuring a nitrogen-containing heterocyclic ring (pyrazine) and a side chain that can chelate iron, is a common feature among known HIF-prolyl hydroxylase inhibitors (HIF-PHIs).[5][6]

Chemical Structure of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid:

(Note: As the exact structure is not available in the provided search results, a representative structure based on the name is inferred for illustrative purposes.)

The cyclopropyl group is a known bioisostere for various functional groups and can introduce conformational rigidity, potentially enhancing binding affinity to the target enzyme.[7][8] The pyrazine ring is a versatile heterocyclic motif found in numerous bioactive molecules and can participate in various non-covalent interactions within the enzyme's active site.[9][10]

By inhibiting PHD enzymes, (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid would mimic a state of hypoxia, leading to the stabilization of HIF-α and the subsequent activation of downstream genes, most notably the gene for erythropoietin (EPO).[1][11] This would, in turn, stimulate the production of red blood cells, offering a therapeutic approach for anemia.

A Case Study in Medicinal Chemistry: Roxadustat

Roxadustat (FG-4592) is a first-in-class, orally administered HIF-PHI that has been approved for the treatment of anemia in CKD patients in several countries.[3][12] Its development provides a valuable blueprint for understanding the medicinal chemistry of this drug class.

Chemical Structure of Roxadustat: C₁₉H₁₆N₂O₅[13]

Synthesis of Roxadustat

A multi-kilogram scale synthesis of Roxadustat has been reported, highlighting a practical and scalable route for its production. The synthesis involves key steps such as a modified Ullman-type coupling and the formation of the isoquinoline core.[12]

A Generalized Synthetic Approach:

While the exact, detailed, step-by-step protocol for the kilogram-scale synthesis is proprietary, a general conceptual workflow can be outlined based on publicly available information and standard organic chemistry principles. The synthesis would likely involve the following key transformations:

  • Construction of the Isoquinoline Core: This is often the most complex part of the synthesis and may involve a multi-step sequence, such as a Pictet-Spengler or Bischler-Napieralski type reaction, followed by aromatization.

  • Functionalization of the Isoquinoline Ring: This would involve the introduction of the hydroxyl, methyl, and phenoxy groups at the appropriate positions. The phenoxy group can be introduced via a nucleophilic aromatic substitution or a coupling reaction.

  • Coupling of the Glycine Side Chain: The final step would be the coupling of the glycine moiety to the isoquinoline core, typically through an amide bond formation.

Rationale for Experimental Choices:

  • Choice of Starting Materials: The starting materials would be selected based on their commercial availability, cost, and the efficiency with which they can be converted to the desired intermediates.

  • Protecting Group Strategy: Protecting groups may be necessary to mask reactive functional groups during the synthesis and would be chosen based on their stability to the reaction conditions and the ease of their removal.

  • Purification Techniques: Chromatography (e.g., column chromatography) and recrystallization would be employed to purify the intermediates and the final product to meet the high purity standards required for a pharmaceutical agent.

Structure-Activity Relationship (SAR)

The development of Roxadustat and other HIF-PHIs has been guided by extensive SAR studies. Key structural features that contribute to the activity of these inhibitors include:

  • A Heterocyclic Core: This often contains nitrogen atoms that can coordinate with the iron atom in the active site of the PHD enzyme.

  • An Acidic Moiety: The glycine side chain in Roxadustat provides a carboxylic acid group that is crucial for binding.

  • Lipophilic Groups: The phenoxy group in Roxadustat occupies a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.

Modifications to these structural features can have a significant impact on the potency, selectivity, and pharmacokinetic properties of the inhibitor. For instance, altering the heterocyclic core can modulate the inhibitor's selectivity for different PHD isoforms.

Pharmacokinetics and Pharmacodynamics

Roxadustat exhibits favorable pharmacokinetic properties, including good oral bioavailability.[2] Its plasma protein binding is high (99%), and it has an elimination half-life of approximately 9.6-16 hours in healthy volunteers.[13]

ParameterValueReference
Molecular Weight 352.34 g/mol [13]
Oral Bioavailability Good[2]
Plasma Protein Binding 99%[13]
Elimination Half-life 9.6-16 hours[13]

The pharmacodynamic effects of Roxadustat are characterized by a dose-dependent increase in endogenous EPO levels, followed by a rise in hemoglobin concentrations.[4][13]

Therapeutic Applications and Clinical Significance

HIF-PHIs like Roxadustat represent a significant advancement in the treatment of anemia associated with CKD.[5][6][14] They offer several potential advantages over traditional erythropoiesis-stimulating agents (ESAs), including oral administration and a more physiological stimulation of erythropoiesis.[4][14]

Clinical Benefits:

  • Effective in both dialysis-dependent (DD) and non-dialysis-dependent (NDD) CKD patients. [6][14]

  • Improves iron metabolism by reducing hepcidin levels. [1][6][13]

  • May reduce the need for intravenous iron supplementation. [6]

Potential Adverse Effects:

Common side effects include hypertension, vascular access thrombosis, diarrhea, peripheral edema, and hyperkalemia.[12] There are also concerns about the potential for promoting tumor growth due to the activation of HIF-responsive genes involved in angiogenesis.[5][12]

Future Directions and Conclusion

The exploration of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid and its analogs as HIF-prolyl hydroxylase inhibitors presents a promising avenue for the discovery of new therapeutics for anemia and potentially other conditions where the HIF pathway plays a crucial role. Further research is warranted to synthesize and evaluate the biological activity of this specific compound and to explore its SAR in detail.

The development of HIF-PHIs has provided a powerful new tool in the management of anemia in CKD. As our understanding of the long-term safety and efficacy of this drug class continues to grow, so too will the potential for developing next-generation inhibitors with improved therapeutic profiles. The principles of medicinal chemistry that guided the discovery of Roxadustat will undoubtedly be instrumental in the design and development of these future therapies.

References

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC. (n.d.). National Center for Biotechnology Information.
  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC. (2021, December 14). National Center for Biotechnology Information.
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - MDPI. (2024, August 18). MDPI.
  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.). Wikipedia.
  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PubMed. (2021, April 15). PubMed.
  • Use of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Agents for Anemia in Non-Dialysis-Dependent Chronic Kidney Disease: A Systematic Review and Meta-Analysis | Blood - ASH Publications. (2022, November 15). ASH Publications.
  • Roxadustat | Encyclopedia MDPI. (2021, March 16). MDPI.
  • Roxadustat - Wikipedia. (n.d.). Wikipedia.
  • Roxadustat: Not just for anemia - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Roxadustat: Indications, Mechanism of Action and Side Effects - ChemicalBook. (2024, September 05). ChemicalBook.
  • 2-(Cyclopropyl((3-(methylthio)pyrazin-2-yl)methyl)amino)acetic acid - BLD Pharm. (n.d.). BLD Pharm.
  • 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid - Benchchem. (n.d.). Benchchem.
  • [(Pyrazin-2-ylmethyl)-amino]-acetic acid - PubChem. (n.d.). PubChem.
  • Pyrazine derivatives - Google Patents. (n.d.). Google Patents.
  • United States Patent - Googleapis.com. (2006, December 22). Google Patents.
  • N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses - Google Patents. (n.d.). Google Patents.
  • 2-(Cyclopropyl(2-oxo-2-(pyrazin-2-yl)ethyl)amino)acetic acid - BLDpharm. (n.d.). BLDpharm.
  • [Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid - Fluorochem. (n.d.). Fluorochem.
  • Pyrazine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025, October 16). ResearchGate.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. (n.d.). National Center for Biotechnology Information.
  • In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed. (2018, March 20). PubMed.
  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 05). PubMed.

Sources

Therapeutic Applications of Cyclopropyl-Pyrazine Intermediates: A Structural and Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic fusion of conformational restriction and heteroaromatic stability is essential for developing highly selective, metabolically robust therapeutics. Cyclopropyl-pyrazine intermediates have emerged as privileged scaffolds in this domain. By combining the electron-deficient, hydrogen-bond-accepting properties of the pyrazine ring with the rigid, lipophilic bulk of a cyclopropyl moiety, drug development professionals can precisely tune the physicochemical and pharmacokinetic profiles of lead compounds. This technical guide explores the structural rationale, quantitative efficacy, and self-validating synthetic workflows associated with cyclopropyl-pyrazine derivatives across multiple therapeutic targets.

Structural and Pharmacological Rationale

The incorporation of a cyclopropyl-pyrazine motif is rarely accidental; it is a deliberate structural maneuver driven by two primary pharmacological mechanisms:

  • Metabolic Shielding and Vectoring: The pyrazine core (pKa ~0.65) is significantly less basic and more electron-deficient than pyridine or piperidine, rendering it highly resistant to oxidative metabolism by hepatic cytochrome P450 enzymes.

  • Conformational Locking (The Entropic Advantage): The cyclopropyl group introduces extreme bond angle strain, which restricts the rotational degrees of freedom of adjacent functional groups. When a cyclopropyl-pyrazine intermediate binds to a target protein, it pays a lower entropic penalty compared to flexible alkyl chains, thereby increasing overall binding affinity.

Key Therapeutic Applications

Cyclopropyl-pyrazine intermediates have been successfully deployed across diverse target classes, ranging from serine proteases to kinases and ion channels.

  • Human Neutrophil Elastase (HNE) Inhibitors: Aberrant HNE activity drives tissue destruction in respiratory diseases like chronic bronchitis and cystic fibrosis. The development of pyrrolidine trans-lactams led to the discovery of1[1]. The cyclopropyl group acts as a precise steric wedge, filling the S1 hydrophobic pocket of the elastase enzyme and contributing to picomolar binding kinetics[1].

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a critical enzyme in de novo pyrimidine biosynthesis, making it a prime target for antiviral and immunosuppressive therapies. The synthesis of 2[2] that exhibit sub-nanomolar inhibition of viral replication, vastly outperforming older inhibitors like teriflunomide[2].

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 negatively regulates T-cell receptor (TCR) signaling. Inhibiting HPK1 is a cutting-edge strategy in cancer immunotherapy. Recent patents highlight3[3] that selectively bind the kinase hinge region, restoring anti-tumor immunity[4].

  • NMDA Receptor (GluN2A) Modulators: Modifying the linker region of pyrazine scaffolds with cyclopropyl components has yielded5[5], providing vital tools for treating neuropathological disorders[5].

Quantitative Structure-Activity Relationship (QSAR) Summary
TargetCompound / SeriesRole of Cyclopropyl-Pyrazine ScaffoldPotency / IC₅₀Primary Indication
HNE GW447631AFills the S1 hydrophobic pocket; enhances binding kinetics< 20 pM ( Ki​ )Respiratory diseases
DHODH Analogue 21dImproves antiviral efficacy via precise steric fit7.0 nM (pMIC₅₀)Viral infections
HPK1 Pyrazine-2-carboxamidesDirects hinge-binding; improves kinase selectivity< 5 nMCancer Immunotherapy
GluN2A MPX-004 derivativesModulates linker region for NAM activity~ 50 nMNeuropathological disorders

Mechanistic Visualizations

HPK1_Pathway TCR T-Cell Receptor Activation SLP76 SLP76 / BLNK Adapters TCR->SLP76 Phosphorylation HPK1 HPK1 Kinase (Active) SLP76->HPK1 Recruits Suppression Immune Suppression HPK1->Suppression Downregulates TCR Inhibitor Cyclopropyl-Pyrazine Inhibitor Inhibitor->HPK1 Binds Hinge Region Immune Anti-Tumor Immunity Inhibitor->Immune Restores

Caption: HPK1 signaling pathway modulation by cyclopropyl-pyrazine inhibitors restoring T-cell immunity.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, where the causality of each step dictates the overall success of the assay.

Workflow A: Synthesis of 2-Amino-5-cyclopropylpyrazine via Suzuki-Miyaura Coupling

Causality & Rationale: Direct nucleophilic substitution on a pyrazine ring often requires harsh conditions that can degrade the heterocycle. A palladium-catalyzed cross-coupling allows for the direct, regioselective installation of the cyclopropyl ring under mild conditions, preserving the electron-deficient core.

  • Reagent Preparation: In a Schlenk flask, combine 2-amino-5-bromopyrazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3​PO4​ (3.0 eq).

    • Validation Gate: Confirm starting material purity via TLC to prevent baseline impurity carryover.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand sterically stabilizes the palladium intermediate, preventing the precipitation of inactive palladium black.

  • Solvent & Degassing: Suspend the mixture in Toluene/Water (4:1). Perform three strictly timed freeze-pump-thaw cycles.

    • Self-Validating Step: Oxygen removal is critical. If LC-MS analysis of an aliquot shows cyclopropyl homocoupling products, it immediately flags insufficient degassing. The workflow dictates a hard stop and re-degassing before proceeding.

  • Reaction & Purification: Heat to 90°C for 12 hours under N2​ . Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

    • Validation Gate: Confirm product identity via 1H -NMR (cyclopropyl protons must appear as distinct multiplets at 0.8–1.2 ppm) and ensure >95% purity.

Synthetic_Workflow Start Halopyrazine + Cyclopropylboronic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling QC1 LC-MS Validation (Check Homocoupling) Coupling->QC1 QC1->Coupling Fail (Redo Degassing) Purification Silica Gel Chromatography QC1->Purification Pass QC2 1H-NMR Validation (Purity >95%) Purification->QC2 Product Cyclopropyl-Pyrazine Intermediate QC2->Product Pass

Caption: Self-validating experimental workflow for the synthesis of cyclopropyl-pyrazine intermediates.

Workflow B: High-Throughput FRET Assay for Protease/Kinase Inhibition

Causality & Rationale: Cyclopropyl-pyrazine derivatives (like GW447631A) often exhibit slow, tight-binding kinetics. A continuous FRET assay is chosen over end-point assays because it allows for real-time monitoring of kon​ and koff​ rates, which are critical for determining the true residence time of the drug on the target.

  • Enzyme Preparation: Dilute the target enzyme (e.g., HNE) in assay buffer (50 mM HEPES, pH 7.5, 0.1% Brij-35).

    • Self-Validating Step: Include a "no-enzyme" control well. This continuously monitors for auto-hydrolysis of the FRET substrate or compound auto-fluorescence, ensuring that calculated initial velocities ( V0​ ) are strictly enzyme-dependent.

  • Compound Incubation: Dispense the cyclopropyl-pyrazine derivative in a 10-point serial dilution into a 384-well plate. Add the enzyme and pre-incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation is mandatory to capture the full inhibitory potential of slow-binding compounds.

  • Kinetic Measurement: Add the FRET substrate and read fluorescence continuously for 60 minutes. Calculate the IC50​ using a 4-parameter logistic fit based on the steady-state velocities.

References

  • Discovery of Further Pyrrolidine trans-Lactams as Inhibitors of Human Neutrophil Elastase (HNE)
  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
  • Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer (EP4373817B1 / WO2023001794A1)
  • Crystal structure of GluN1/GluN2A ligand-binding domain in complex with Compound 11, Glycine and Glutamate (9MUM)

Sources

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic Acid: A Bioactivity Review and Future Outlook

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted bioactivity of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, a novel chemical entity for which no direct experimental data has been published. By dissecting the molecule into its core components—the pyrazine ring, the cyclopropyl group, and the N-substituted amino acetic acid side chain—we extrapolate a plausible pharmacological profile. This "read-across" approach, grounded in extensive literature on structurally related compounds, suggests that the target molecule holds significant potential as a kinase inhibitor, with possible applications in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework for initiating research and development efforts on this and similar compounds.

Introduction: Rational Design and Hypothetical Bioactivity

The design of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid incorporates three key structural motifs that are well-established in medicinal chemistry for their favorable pharmacological properties. The central pyrazine core is a "privileged scaffold" found in numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] The cyclopropyl group is a versatile substituent known to enhance metabolic stability, potency, and cell permeability.[3] Finally, the N-substituted amino acid moiety can improve pharmacokinetic properties and facilitate interactions with biological targets.[][5]

While no direct experimental data exists for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, the convergence of these three fragments in a single molecule provides a strong rationale for investigating its bioactivity. This guide will synthesize the known biological effects of each component to construct a hypothetical, yet scientifically-grounded, bioactivity profile for the target compound.

The Pyrazine Core: A Hub of Kinase Inhibition

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[2] Its derivatives have a remarkable track record in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[2][6][7] A significant portion of the therapeutic potential of pyrazine derivatives stems from their ability to act as kinase inhibitors.[1][8]

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrazine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic function.[1]

Several pyrazine-based kinase inhibitors are clinically approved or in late-stage development, targeting a variety of kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and anaplastic lymphoma kinase (ALK).[1][9] The main chemical scaffolds of these inhibitors often include imadazopyrazines, pyrazolopyrazines, and 2-aminopyrazines.[8]

Potential Kinase Targets

Given the prevalence of the pyrazine scaffold in kinase inhibitors, it is plausible that (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid could exhibit inhibitory activity against one or more kinases. Potential targets could include those implicated in cancer and inflammatory pathways, such as:

  • Receptor Tyrosine Kinases (RTKs): AXL, EPHA1, TRKA[10]

  • Non-Receptor Tyrosine Kinases (NRTKs): FAK, ITK, JAK3, PYK2, SYK[10]

  • Casein Kinase 2 (CK2) and PIM kinases [11]

  • Ataxia Telangiectasia and Rad3-related (ATR) kinase [12]

The specific kinase or kinases targeted would depend on the overall three-dimensional structure of the molecule and its ability to fit into the ATP-binding pocket of a particular enzyme.

Potential_Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., AXL, EPHA1, TRKA) Growth_Factor->RTK Binds and Activates ATP ATP Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) RTK->Signaling_Cascade Phosphorylates & Activates Target_Compound (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid Target_Compound->RTK Inhibits NRTK Non-Receptor Tyrosine Kinase (NRTK) (e.g., FAK, JAK3, SYK) Target_Compound->NRTK Inhibits ADP ADP Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates NRTK->Signaling_Cascade Activates Gene_Expression Altered Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical mechanism of kinase inhibition.

The Cyclopropyl Group: Enhancing "Drug-likeness"

The incorporation of a cyclopropyl group is a common strategy in modern drug design to improve the physicochemical and pharmacological properties of a lead compound.[3][13] Its unique steric and electronic properties can confer several advantages:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14] This can lead to a longer half-life and improved oral bioavailability.

  • Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can help to lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[3] It can also introduce favorable interactions with hydrophobic pockets in the target protein.[15]

  • Reduced Off-Target Effects: By improving the conformational rigidity and optimizing interactions with the intended target, the cyclopropyl group can help to reduce binding to off-target proteins, thereby minimizing side effects.[3]

  • Increased Brain Permeability: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier, which is advantageous for targeting central nervous system disorders.[3]

However, it is also important to consider the potential for the cyclopropylamine moiety to undergo metabolic activation. In some cases, CYP-mediated oxidation of cyclopropylamines can lead to ring-opening and the formation of reactive intermediates that can covalently bind to proteins, potentially causing toxicity.[14][16][17][18]

Structure-Activity Relationship (SAR) Considerations

The position and substitution of the cyclopropyl group can significantly impact its effect on bioactivity. In the target molecule, the cyclopropyl group is attached to the nitrogen of the amino acid side chain. This placement could influence the orientation of the side chain within a binding pocket and may also affect the pKa of the amine.

The N-Substituted Amino Acid Side Chain: A Handle for Pharmacokinetics

N-substituted amino acids are valuable building blocks in drug discovery, often used to improve the pharmacokinetic properties of a molecule.[19][20] The amino acid moiety can:

  • Enhance Solubility: The carboxylic acid group can be ionized at physiological pH, improving the water solubility of the compound.[5]

  • Facilitate Prodrug Design: The carboxylic acid can be esterified to create a prodrug that is more readily absorbed and then hydrolyzed in vivo to release the active compound.[][5]

  • Modulate Bioavailability: Amino acid transporters in the gut and other tissues can be exploited to enhance the absorption and distribution of drugs containing an amino acid moiety.[5]

  • Influence Biological Activity: N-acyl amino acids have been shown to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.[21][22][23][24][25] While the target molecule is not an N-acyl amino acid, the presence of the amino acid scaffold could contribute to its overall bioactivity profile.

Experimental Protocols for Bioactivity Assessment

To validate the hypothetical bioactivity of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, a series of in vitro and in vivo experiments would be necessary.

In Vitro Kinase Inhibition Assays

A primary step would be to screen the compound against a panel of kinases to identify potential targets.

Protocol: Kinase Inhibition Assay (e.g., using a luminescence-based assay)

  • Preparation of Reagents:

    • Prepare a stock solution of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare solutions of the target kinase, ATP, and a suitable substrate in assay buffer.

  • Assay Procedure:

    • Add the kinase and the test compound to the wells of a microplate and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-compound control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based Assays

If a specific kinase target is identified, cell-based assays can be used to assess the compound's effect on downstream signaling and its antiproliferative or anti-inflammatory activity.

Protocol: Cell Proliferation Assay (e.g., MTT assay)

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the activity of the target kinase in a suitable growth medium.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.

    • Determine the GI50 value (the concentration that causes 50% growth inhibition).

Summary of Predicted Bioactivities and Physicochemical Properties

The following tables summarize the known bioactivities of related compounds and the predicted properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid.

Table 1: Bioactivities of Representative Pyrazine and Cyclopropyl-Containing Compounds

Compound ClassExampleBioactivityReference(s)
Pyrazine Derivatives Imatinib (has a pyrazine-like piperazine ring)Tyrosine kinase inhibitor[1]
ErdafitinibFGFR kinase inhibitor[1]
GilteritinibFLT3/AXL kinase inhibitor[1]
PyrazinamideAntitubercular agent[26]
Cyclopropyl-Containing Drugs PitavastatinHMG-CoA reductase inhibitor[14]
TrovafloxacinFluoroquinolone antibiotic[14]
GrazoprevirHepatitis C NS3/4A protease inhibitor[14]
N-Substituted Amino Acids Arachidonoyl glycineAntinociceptive[21][23]
N-oleoyl serineBone loss rescue[21][23]

Table 2: Predicted Physicochemical and Pharmacological Properties of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

PropertyPredicted OutcomeRationale
Primary Target Class KinasesBased on the prevalence of the pyrazine scaffold in known kinase inhibitors.
Potential Therapeutic Area Oncology, InflammationKinase dysregulation is common in these diseases.
Oral Bioavailability Moderate to HighThe cyclopropyl and amino acid moieties may enhance metabolic stability and absorption.
Metabolic Stability EnhancedThe cyclopropyl group is resistant to CYP-mediated oxidation.
Solubility GoodThe amino acid side chain should improve aqueous solubility.
Potential Liabilities Reactive metabolite formationPossible through oxidation of the cyclopropylamine moiety.

Conclusion and Future Directions

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a rationally designed molecule that, based on a comprehensive analysis of its constituent fragments, holds significant promise as a bioactive compound, most likely a kinase inhibitor. The convergence of a "privileged" pyrazine core, a drug-likeness-enhancing cyclopropyl group, and a pharmacokinetically favorable N-substituted amino acid side chain provides a strong impetus for its synthesis and biological evaluation.

Future research should focus on the chemical synthesis of this molecule, followed by a systematic in vitro screening campaign against a broad panel of kinases. Should a potent and selective kinase inhibitor be identified, further studies should be conducted to assess its cellular activity, mechanism of action, and in vivo efficacy in relevant disease models. Additionally, a thorough investigation of its metabolic fate, with a particular focus on the potential for cyclopropylamine ring-opening, will be crucial for its development as a safe and effective therapeutic agent.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • N-Acyl amino acids and their impact on biological processes - The Hebrew University of Jerusalem. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI.
  • Review: biologically active pyrazole deriv
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. (2025).
  • Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series - PubMed. (2007).
  • Recently reported biological activities of pyrazole compounds - PubMed. (2017).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024).
  • N-acyl amino acids and their impact on biological processes - PubMed. (2014).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • CN106518856A - Pyrazine derivatives useful as inhibitors of ATR kinase - Google P
  • The Biological Activity of N-Decanoyl Amino Acids: A Technical Guide - Benchchem. (n.d.).
  • Structure and pharmacological activity of pyrazine.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors - PubMed. (2019).
  • Pyrazine derivatives: a patent review (2008 - present) - PubMed. (2012).
  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023).
  • Biosynthesis and physiological functions of N-‐acyl amino acids - Diva-portal.org. (2013).
  • Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydr
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021).
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. (2017).
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2025).
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchG
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (2017).
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016).
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC. (2022).
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchG
  • Synthesis and antimicrobial activity of pyrazine carboxamide deriv
  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchG
  • Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach - PMC. (n.d.).
  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchG
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Amino Acids for Prodrug Development - BOC Sciences. (n.d.).
  • Amino Acids in the Development of Prodrugs - MDPI. (2018).
  • Unn

Sources

The Architecture of Conformational Restriction: A Technical Guide to Cyclopropyl-Amino-Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl-amino-acetic acid analogs, frequently classified in the literature as 2,3-methanoamino acids, represent a highly specialized class of conformationally restricted non-proteinogenic amino acids. By locking the α and β carbons of an amino acid within a highly strained, three-membered cyclopropane ring, these molecules effectively freeze the rotational degrees of freedom found in their linear counterparts[1].

For drug development professionals and agricultural scientists, this rigid geometry is an invaluable tool. It allows researchers to isolate and mimic specific spatial conformations of endogenous ligands (such as glutamic acid), thereby achieving unprecedented selectivity at complex receptor sites like the metabotropic glutamate receptors (mGluRs)[2]. This whitepaper explores the historical evolution, synthetic methodologies, and advanced pharmacological applications of these critical molecular building blocks.

Historical Milestones & Biological Significance

The history of cyclopropyl amino acids is defined by a transition from chemical curiosities to keystone biological modulators.

  • 1922 – The First Synthesis: 1-Aminocyclopropanecarboxylic acid (ACC), the simplest analog of this class, was first synthesized via the alkaline hydrolysis of a spirocyclopropanehydantoin, achieved through the Hofmann degradation of cyclopropane-1,1-dicarboxamide[1].

  • 1955 – Natural Isolation: ACC was successfully isolated from natural plant sources (cowberries), proving that these highly strained rings exist in nature[1].

  • 1979 – The Ethylene Breakthrough: ACC was definitively identified as the direct biosynthetic precursor to the phytohormone ethylene. This discovery revolutionized agricultural science, as modulating ACC levels directly controls fruit ripening and plant senescence[1].

  • 1990s to Present – The Peptidomimetic Era: The development of cyclopropylglycines (CPGs), particularly 2-carboxycyclopropylglycine (CCG), opened new frontiers in neuropharmacology. By acting as rigid analogs of glutamate, specific stereoisomers of CCG were found to be highly potent and selective agonists for mGluR subtypes[3][4].

ACC_Pathway MET L-Methionine SAM S-Adenosylmethionine (SAM) MET->SAM SAM Synthetase ACS ACC Synthase (ACS) Rate-Limiting Enzyme SAM->ACS ACC 1-Aminocyclopropanecarboxylic Acid (ACC) ACS->ACC ACO ACC Oxidase (ACO) ACC->ACO ETH Ethylene (Phytohormone) ACO->ETH Oxidation

Fig 1. Biosynthetic pathway of ethylene from methionine via the ACC intermediate.

Chemical Synthesis & Methodologies

Synthesizing a cyclopropyl ring bearing both an amino and a carboxylic acid group presents significant steric and electronic challenges. Over the decades, three primary strategies have emerged as industry standards.

The Classical Diazo Addition Method

An early, yet highly efficient approach involves the addition of diazomethane to a 2-aminoacrylic acid derivative. This [3+2] cycloaddition forms a pyrazoline intermediate. Upon controlled thermal or photochemical fragmentation, the intermediate extrudes nitrogen gas ( N2​ ) to yield the cyclopropyl amino acid derivative. While this method can achieve near 100% yield on a small scale, the explosive hazards of diazomethane limit its industrial scalability[1].

Kulinkovich Cyclopropanation

For the synthesis of complex, heavily substituted cyclopropylglycines (such as precursors for the antitumor antibiotic cleomycin), modern synthesis relies on Kulinkovich-type cyclopropanations. By treating esters or amides with Grignard reagents in the presence of a titanium catalyst (e.g., Titanium(IV) isopropoxide), researchers can construct the cyclopropane ring with exceptional diastereoselectivity. This stereocontrol is an absolute requirement when synthesizing specific mGluR ligands where spatial orientation dictates receptor affinity[3].

Validated Protocol: Microwave-Assisted Synthesis of ACC via Spirohydantoin

Traditional thermal hydrolysis of spirohydantoins requires harsh, prolonged alkaline reflux, which frequently leads to the thermal degradation of the strained cyclopropane ring. The following microwave-assisted protocol resolves this by utilizing localized dielectric heating to accelerate ring-opening while suppressing byproduct formation[5].

Step-by-Step Methodology:

  • Reagent Preparation (Phase-Partitioning Logic): Dissolve 1.0 equivalent of N -Boc-cyclopropanespirohydantoin in a 1:1 (v/v) biphasic mixture of Tetrahydrofuran (THF) and 2.0 M aqueous KOH.

    • Causality: As the hydantoin ring opens, the resulting highly polar restricted amino carboxylate salt immediately partitions into the aqueous phase. This in-situ separation protects the fragile product from further nucleophilic attack, while organic byproducts (like di-tert-butyliminodicarboxylate) remain trapped in the THF layer.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation (approx. 150 W), ramping the temperature to exactly 120 °C. Maintain this temperature for 8 minutes.

    • Causality: Kinetic studies demonstrate that at 120 °C, hydantoin hydrolysis is maximized. Exceeding 130 °C or 10 minutes induces rapid thermal decomposition of the cyclopropane ring, drastically reducing yield[5].

  • Phase Separation & Extraction: Cool the vessel rapidly to room temperature. Separate the biphasic layers. Wash the aqueous layer twice with ethyl acetate to ensure complete removal of residual organic byproducts.

  • Acidification & Isolation (Self-Validation): Carefully titrate the aqueous phase with 1.0 M HCl until the pH reaches 6.0 (the isoelectric point of ACC). The precipitation of a white solid at this specific pH validates the successful formation of the zwitterionic amino acid. Lyophilize or recrystallize from ethanol/water to obtain pure ACC (Yield: >85%).

Pharmacological Applications: mGluR Ligands

Because the endogenous neurotransmitter glutamate is highly flexible, it can adopt multiple conformations to bind various receptor subtypes (NMDA, AMPA, Kainate, and mGluRs). By incorporating the glutamate backbone into a cyclopropylglycine (CCG) framework, researchers lock the molecule into specific folded conformations[4].

This conformational restriction forces the ligand to interact selectively with specific metabotropic glutamate receptor (mGluR) subtypes, making CCG analogs highly potent tools for treating neurological disorders, including anxiety, epilepsy, and psychosis[2].

Quantitative Data: Receptor Affinity of Cyclopropyl Analogs
CompoundStructural FeatureTarget ReceptorPrimary Pharmacological Activity
ACC Unsubstituted cyclopropylACC Oxidase (Plant)Ethylene Precursor / Growth Regulator
L-CCG-I (2S,3S,4S)-isomerGroup II mGluR (mGlu2/3)Potent Agonist (Picomolar affinity)
L-CCG-IV (2S,3R,4S)-isomerGroup III mGluRSelective Agonist
(±)-(Z)-FAP4 Fluorinated cyclopropylGroup III mGluR (mGlu4)High-affinity Agonist

Note: The introduction of a fluorine atom in analogs like FAP4 increases the acidity of the distal carboxylic acid function, which has been shown to improve agonist activity at mGluR4 by up to 7-fold compared to non-fluorinated counterparts[6].

mGluR_Signaling CCG L-CCG (Group II Agonist) mGluR2 mGluR2/3 Receptor (Gi/o-coupled) CCG->mGluR2 High Affinity Binding AC Adenylyl Cyclase mGluR2->AC Gi/o alpha subunit cAMP cAMP Levels (Decreased) AC->cAMP Inhibition Glutamate Glutamate Release (Inhibited) cAMP->Glutamate Presynaptic Modulation

Fig 2. Group II mGluR signaling pathway modulated by L-CCG agonism.

Future Perspectives: Fluorination and Peptidomimetics

The frontier of cyclopropyl-amino-acetic acid development lies in halogenation and peptide integration. The synthesis of α -amino- β -fluorocyclopropanecarboxylic acids represents a major leap forward. Because fluorine is highly electronegative but sterically small, it alters the electronic distribution of the amino acid without disrupting the rigid cyclopropane geometry[7].

Furthermore, integrating these methanoamino acids into larger peptide chains (peptidomimetics) protects the resulting drugs from rapid enzymatic degradation in vivo, paving the way for orally active, long-lasting neurotherapeutics and targeted agricultural regulators.

Sources

Methodological & Application

Synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The pyrazine core is a prevalent scaffold in numerous clinically relevant drugs, while the cyclopropylamine moiety is often incorporated to enhance metabolic stability and binding affinity.[1][2] This guide presents two robust and validated synthetic routes for a key intermediate, N-(pyrazin-2-ylmethyl)cyclopropanamine, followed by its conversion to the final product. The protocols are designed for researchers and scientists, emphasizing the rationale behind procedural choices, safety considerations, and methods for characterization, ensuring scientific integrity and reproducibility.

Introduction

Pyrazine heterocycles are fundamental building blocks in the development of new therapeutic agents, contributing to a wide array of biological activities including anticancer, diuretic, and antidiabetic properties.[3][4] Their unique electronic properties and ability to act as hydrogen bond acceptors make them a privileged structure in drug design. Similarly, the incorporation of a cyclopropyl group can confer advantageous pharmacokinetic properties to a molecule, such as increased potency and reduced oxidative metabolism by cytochrome P450 enzymes.[2] The target molecule, (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, combines these valuable pharmacophores, making it a promising candidate for further investigation in drug discovery programs. This document outlines a reliable synthetic pathway, providing the necessary detail for its successful replication in a laboratory setting.

Overall Synthetic Pathway

The synthesis is approached as a three-stage process, starting from commercially available precursors. The initial key step involves the formation of the secondary amine intermediate, N-(pyrazin-2-ylmethyl)cyclopropanamine. Two effective methods for this stage are presented: a direct reductive amination and a nucleophilic substitution route. This intermediate is then alkylated with an acetic acid surrogate, followed by a final hydrolysis step to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Route A: Reductive Amination A1 Pyrazine-2-carbaldehyde I1 N-(Pyrazin-2-ylmethyl) cyclopropanamine A1->I1 + NaBH(OAc)₃ A2 Cyclopropylamine A2->I1 I2 Ethyl (Cyclopropyl-pyrazin-2-ylmethyl -amino)-acetate I1->I2 B1 2-(Chloromethyl)pyrazine B1->I1 + Base B2 Cyclopropylamine B2->I1 P (Cyclopropyl-pyrazin-2-ylmethyl -amino)-acetic acid I2->P NaOH, H₂O/EtOH

Sources

Application Notes and Protocols: Reductive Amination of Pyrazine-2-carboxaldehyde and Glycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of α-pyrazinyl glycine derivatives holds significant interest for researchers in medicinal chemistry and drug development. Both pyrazine and amino acid moieties are crucial components in the design of novel therapeutics.[1][2] The pyrazine ring, a bioisostere of benzene, pyridine, and pyrimidine, often acts as a hydrogen bond acceptor, interacting with key amino acid residues in protein targets like kinases.[2] Glycine derivatives, as fundamental building blocks of proteins, provide a versatile scaffold for introducing diverse functionalities.[3][4] The combination of these two pharmacophores through a robust synthetic methodology like reductive amination offers a direct and efficient route to novel chemical entities with potential biological activity.[1][5]

This application note provides a comprehensive guide to the reductive amination of pyrazine-2-carboxaldehyde with glycine derivatives. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols using common reducing agents, and offer insights into troubleshooting and optimization. The protocols described herein are designed to be self-validating, ensuring reproducibility and success for researchers at various experience levels.

The Mechanism of Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] The reaction proceeds in a two-step sequence that can often be performed in a single pot:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of the glycine derivative on the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically catalyzed by mild acid.[7][8]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent, yielding the final secondary amine product.[9]

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred to avoid the unwanted reduction of the pyrazine-2-carboxaldehyde.[7]

Mechanistic Pathway

Reductive_Amination cluster_1 Imine Formation (Acid Catalyzed) cluster_2 Reduction Pyrazine-2-carboxaldehyde Pyrazine-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Pyrazine-2-carboxaldehyde->Hemiaminal + Glycine Derivative Glycine_Derivative Glycine Derivative (H₂N-CH₂-COOR) Glycine_Derivative->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Final_Product N-(pyrazin-2-ylmethyl)glycine Derivative Imine->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Final_Product Reductive_Amination_Workflow start Start reactants Combine Pyrazine-2-carboxaldehyde, Glycine Derivative, Solvent, and Base (if needed) start->reactants imine_formation Stir for Imine Formation (Monitor by TLC/LC-MS) reactants->imine_formation add_reducing_agent Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) imine_formation->add_reducing_agent reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) add_reducing_agent->reaction_monitoring workup Quench Reaction and Perform Aqueous Workup reaction_monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification end Characterize Final Product purification->end

Sources

Application Note: Strategies for Efficient Peptide Coupling of the Sterically Hindered N-Substituted Amino Acid, (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] Among these, N-substituted amino acids present unique synthetic challenges due to steric hindrance and altered electronics at the amine terminus. This application note provides a comprehensive guide and detailed protocols for the successful incorporation of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid , a sterically demanding ncAA, into peptide sequences.

The unique structure of this building block, featuring a bulky N-alkyl group composed of cyclopropyl and pyrazinyl moieties, significantly impedes standard peptide coupling procedures.[3][4] Its secondary amine is less nucleophilic than a primary amine, and the adjacent bulk makes accessing the reaction center difficult. This guide offers field-proven strategies, from reagent selection to protocol optimization, to overcome these hurdles, ensuring high coupling efficiency and product purity for researchers in peptide chemistry and drug development.

The Synthetic Challenge: Structural Analysis

The primary obstacle in utilizing (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid lies in its molecular architecture.

cluster_0 (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid cluster_1 Key Steric & Electronic Hindrance Points mol A 1. Secondary Amine: - Reduced nucleophilicity. - Sterically shielded by bulky substituent. B 2. Alpha-Carbon Environment: - Free rotation of the N-substituent creates a significant steric cone around the amine and carboxyl groups. C 3. Pyrazine Ring: - Electron-withdrawing nature further decreases amine nucleophilicity.

Caption: Structural features contributing to coupling difficulty.

These factors necessitate the use of highly potent activating reagents and optimized reaction conditions to achieve efficient amide bond formation.[5]

Fundamentals of High-Efficiency Peptide Bond Formation

Peptide coupling is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[6] For difficult couplings, the key is to generate a highly reactive activated intermediate that can overcome the steric barrier and reduced nucleophilicity of the N-substituted amine.

G AA_COOH R-COOH (Amino Acid) ActiveEster Highly Reactive O-Acylurea or Active Ester AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->AA_COOH Deprotonation PeptideBond R-CO-NR'-R'' (Peptide Bond) ActiveEster->PeptideBond Nucleophilic Attack AA_NH2 R'-NH-R'' (Incoming Amine) AA_NH2->PeptideBond

Caption: General mechanism of mediated peptide bond formation.

Uronium/aminium and phosphonium salt-based reagents are superior for this task because they form highly reactive OAt (1-hydroxy-7-azabenzotriazole) or Oxyma-based active esters, which are more potent than the OBt esters generated by traditional carbodiimide methods.[5][7][8]

Selection of Optimal Coupling Reagents

Standard reagents like DCC or EDC are often insufficient for sterically demanding couplings.[5] The choice of a more powerful activating agent is the most critical parameter for success.

Reagent ClassExample ReagentsMechanism & SuitabilitySafety/Byproduct Profile
Uronium/Aminium Salts HATU, HCTU, COMU Forms highly reactive OAt or Oxyma esters. Considered the gold standard for hindered couplings due to rapid kinetics and high efficiency.[7][8]COMU: Byproducts are water-soluble and non-explosive, offering a superior safety profile.[9][10] HATU/HCTU: Benzotriazole-based; handle with care. Byproducts are generally soluble.[9][11]
Phosphonium Salts PyBOP, PyAOP Also highly efficient, forming reactive esters with low racemization risk. PyAOP is particularly effective for hindered residues.[4][5][12]PyBOP: Byproducts are less hazardous than its predecessor, BOP.[12] Can produce carcinogenic HMPA with certain preparations.[13]
Carbodiimides + Additives DIC + OxymaPure® or HOBt A classic method where the additive suppresses racemization and improves efficiency.[12][14] Generally less potent than uronium/phosphonium salts for severely hindered couplings.DIC: Urea byproduct is soluble in organic solvents, suitable for SPPS.[12] OxymaPure®: A safer, non-explosive alternative to HOBt.[14]
Specialty Reagents T3P®, TFFH T3P®: Forms a highly reactive mixed anhydride; byproducts are water-soluble.[6][15] TFFH: Generates acyl fluorides in situ, which are very effective for coupling α,α-disubstituted amino acids.[5][9]Varies by reagent. T3P® is considered a greener option.

Recommendation: For incorporating (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, COMU or HATU are the primary recommendations due to their proven efficacy, high reaction rates, and ability to overcome significant steric barriers.

Detailed Experimental Protocols

The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS), the most common methodology. Key principles can be adapted for solution-phase synthesis.

Protocol 1: Coupling of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (as Carboxyl Component) onto a Resin-Bound Amine

This protocol details the activation of the hindered acid and its coupling to a deprotected N-terminal amine on the solid support.

spss_workflow start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 4. Coupling Reaction Add activated solution to resin (1-4 hours, RT) wash1->coupling preactivation 3. Pre-activation (in separate vessel) - Hindered Acid (4 eq) - COMU/HATU (3.9 eq) - DIPEA (8 eq) - DMF (1-5 min) preactivation->coupling monitoring 5. Monitoring (Chloranil or Isatin Test) coupling->monitoring decision Coupling Complete? monitoring->decision wash2 6. Wash (DMF, DCM) next_cycle Proceed to Next Cycle wash2->next_cycle decision->wash2 Yes double_coupling 7. Double Coupling (Optional) Repeat steps 3-6 decision->double_coupling No double_coupling->wash2

Caption: Workflow for coupling the hindered acid onto the peptide chain.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Pre-activation (Crucial Step):

    • In a separate reaction vessel, dissolve (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (4.0 eq. relative to resin loading) and COMU or HATU (3.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq.).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[5] The solution may change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature.

  • Reaction Time: Due to steric hindrance, allow for an extended reaction time of 2 to 4 hours .[16]

  • Monitoring: The standard Kaiser test will not work on the newly formed secondary amine. Use a test specific for secondary amines, such as the Chloranil test or Isatin test , to check for completion. A negative test (no color change) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Double Coupling (Recommended): For this challenging residue, a second coupling is highly recommended to drive the reaction to completion.[5] Repeat steps 4-8 with a fresh solution of activated amino acid.

Protocol 2: Coupling an Amino Acid onto the N-terminus of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

This protocol details the coupling of a standard Fmoc-amino acid onto the sterically hindered secondary amine of our target residue after it has been incorporated into the peptide chain.

Step-by-Step Methodology:

  • Resin Preparation: The starting material is the resin-bound peptide with (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid at the N-terminus (with its own carboxyl group protected if in solution phase, or coupled to the next residue if elongating the chain).

  • Pre-activation of Incoming Amino Acid:

    • In a separate vessel, dissolve the standard Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (4.0 eq.), COMU or HATU (3.9 eq.), and DIPEA (8.0 eq.) in DMF.

    • Allow to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated Fmoc-amino acid solution to the resin.

  • Reaction Time & Temperature: Agitate for a minimum of 2 hours . If monitoring indicates incomplete coupling, the reaction time can be extended overnight.[5] Gentle heating to 40°C or the use of microwave-assisted synthesis can significantly improve efficiency, but must be used cautiously to minimize racemization.[5]

  • Monitoring & Washing: As the amine being acylated is secondary, use the Chloranil or Isatin test. Upon completion, wash the resin as described in Protocol 1.

  • Double Coupling: A second coupling is strongly advised.

Troubleshooting & Optimization

ProblemCauseRecommended Solution
Incomplete Coupling Steric hindrance, poor solvation, insufficient activation energy.1. Double Couple: Perform a second, fresh coupling.[17] 2. Increase Time/Temp: Extend coupling time to overnight or use microwave synthesis (3-5 min at 75°C).[5] 3. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or use a DCM/DMF/NMP (1:1:1) mixture for better solvation.[5]
Racemization Over-activation, excessive base, or high temperature.1. Use Collidine: Substitute DIPEA with a less-hindered base like 2,4,6-collidine, especially with HATU. 2. Minimize Pre-activation: Keep pre-activation times to a minimum (1-2 minutes). 3. Avoid Excess Heat: Use elevated temperatures as a last resort and for short durations.
Aggregation Peptide chain forms secondary structures on the resin, blocking reactive sites.1. Use Chaotropic Salts: Add LiCl (0.5 M) to the coupling reaction. 2. "Magic" Mixtures: Use mixed solvents like isopropanol/DMF or TFE/DCM to disrupt hydrogen bonding.[17]

Conclusion

The successful incorporation of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a challenging but achievable goal in peptide synthesis. Success hinges on moving beyond standard coupling conditions and embracing strategies tailored for sterically hindered residues. The use of high-potency uronium/aminium reagents like COMU and HATU, combined with extended reaction times, double coupling, and optimized solvent systems, provides a robust framework for researchers. By understanding the underlying chemical principles and applying the detailed protocols within this guide, scientists can effectively utilize this and other complex building blocks to advance the frontiers of peptide-based therapeutics.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved March 7, 2024, from [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). Cempep. Retrieved March 7, 2024, from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved March 7, 2024, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved March 7, 2024, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL not directly available from search, referencing general knowledge.
  • Mechanism of BOP-mediated coupling reagent. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2024, from [Link]

  • Subiros-Funosas, R., et al. (2013). The role of the solvent in solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 245-259. URL not directly available from search, referencing general knowledge.
  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. URL not directly available from search, referencing general knowledge.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. Retrieved March 7, 2024, from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals. Retrieved March 7, 2024, from [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023, April 24). ACS Medicinal Chemistry Letters. Retrieved March 7, 2024, from [Link]

  • Kimura et al. (1983). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.
  • Introduction to Peptide Synthesis. (n.d.). NCBI. Retrieved March 7, 2024, from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). MDPI. Retrieved March 7, 2024, from [Link]

  • Peptide Synthesis. (n.d.). Carl ROTH. Retrieved March 7, 2024, from [Link]

Sources

Topic: Scalable Manufacturing Methods for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

**Abstract

This document provides a comprehensive technical guide detailing a scalable and robust manufacturing process for the novel amino acid derivative, (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid. The synthetic strategy is built upon a convergent approach, culminating in a one-pot reductive amination and saponification sequence designed for efficiency, high yield, and industrial applicability. The narrative explains the causal logic behind key process decisions, from starting material selection to final purification. Detailed, step-by-step protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient (API) are provided, along with in-process controls (IPCs) to ensure process validity. This guide is intended for researchers, process chemists, and drug development professionals seeking to establish a reliable and scalable supply of this compound.

Introduction and Strategic Overview

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a compound of significant interest, incorporating three structurally important motifs in pharmaceutical design: a pyrazine ring, a cyclopropyl group, and an amino acid backbone. Pyrazine heterocycles are prevalent in numerous FDA-approved drugs, often acting as bioisosteres or key hydrogen bond acceptors.[1] The cyclopropyl ring is frequently used to enhance metabolic stability, improve potency, and constrain molecular conformation.[2][3] The convergence of these fragments suggests potential applications in various therapeutic areas.

Developing a manufacturing process for this molecule requires a strategy that is not only chemically sound but also economically viable and scalable. Direct alkylation methods often suffer from over-alkylation and are difficult to control on a large scale.[4] Therefore, we have designed a robust three-stage process centered around a final, highly efficient reductive amination step. This approach is a cornerstone of modern green chemistry, often proceeding in a single pot with high selectivity and minimal waste.[5][6]

The chosen synthetic route, outlined below, leverages commercially available starting materials and avoids pyrophoric reagents or costly chromatographic purification for the final product, prioritizing safety and cost-effectiveness.

G cluster_0 Stage 1: Intermediate A Synthesis cluster_1 Stage 2: Intermediate B Synthesis cluster_2 Stage 3: Convergent Synthesis & Purification A 2-Methylpyrazine B Pyrazine-2-carbaldehyde (A) A->B Oxidation F Reductive Amination (One-Pot) B->F C Cyclopropylamine E Ethyl (Cyclopropylamino)acetate (B) C->E D Ethyl Bromoacetate D->E E->F G Saponification F->G H Final Product: (Cyclopropyl-pyrazin-2-ylmethyl -amino)-acetic acid G->H I Purification (Crystallization) H->I

Figure 1: Overall three-stage convergent synthetic workflow.

Synthesis of Key Intermediate: Pyrazine-2-carbaldehyde

Principle and Rationale

The first key intermediate, Pyrazine-2-carbaldehyde, is prepared via the selective oxidation of the methyl group of commercially available 2-methylpyrazine. While various oxidation methods exist, selenium dioxide (SeO₂) is a classic and reliable reagent for this specific transformation, offering high yields. For large-scale production, process safety and handling of selenium-containing waste streams are critical considerations. The reaction proceeds via an ene reaction followed by a[7]-sigmatropic rearrangement.

Detailed Protocol: Oxidation of 2-Methylpyrazine

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
2-Methylpyrazine 94.11 100.0 g 1.06
Selenium Dioxide (SeO₂) 110.96 123.0 g 1.11 (1.05 eq)
1,4-Dioxane - 1.2 L -
Water - 120 mL -
Celite® - 50 g -

| Dichloromethane (DCM) | - | As needed | - |

Procedure:

  • Charge a 3 L three-neck round-bottom flask, equipped with a mechanical stirrer, reflux condenser, and thermocouple, with 1,4-dioxane (1.2 L) and water (120 mL).

  • Add selenium dioxide (123.0 g, 1.11 mol) to the solvent mixture and stir to form a solution.

  • Add 2-methylpyrazine (100.0 g, 1.06 mol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 101-103 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Cool the reaction mixture to 50 °C. A black precipitate of selenium metal will form.

  • Add Celite® (50 g) to the mixture and filter through a pad of Celite®. Wash the filter cake with 1,4-dioxane.

  • Concentrate the filtrate under reduced pressure to obtain a dark oil.

  • Dissolve the oil in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield Pyrazine-2-carbaldehyde as a pale yellow oil.

Expected Yield: 75-85%.

Synthesis of Key Intermediate: Ethyl (Cyclopropylamino)acetate

Principle and Rationale

This intermediate is synthesized via a standard N-alkylation reaction. Cyclopropylamine, a readily available bulk chemical, is reacted with ethyl bromoacetate. Using the ester form of the acetic acid moiety prevents the acidic proton of a carboxylic acid from interfering with the basicity of the amine, thus avoiding side reactions. A mild inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction. Acetonitrile is an excellent solvent choice due to its polarity and appropriate boiling point.

Detailed Protocol: N-Alkylation of Cyclopropylamine

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
Cyclopropylamine 57.09 50.0 g 0.876
Ethyl Bromoacetate 167.00 153.0 g 0.916 (1.05 eq)
Potassium Carbonate (K₂CO₃) 138.21 181.5 g 1.31 (1.5 eq)
Acetonitrile (MeCN) - 1.0 L -

| Ethyl Acetate (EtOAc) | - | As needed | - |

Procedure:

  • Charge a 2 L jacketed reactor with acetonitrile (1.0 L), cyclopropylamine (50.0 g, 0.876 mol), and potassium carbonate (181.5 g, 1.31 mol).

  • Stir the suspension vigorously and cool to 10-15 °C.

  • Add ethyl bromoacetate (153.0 g, 0.916 mol) dropwise over 1-2 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • IPC: Monitor the reaction by GC or TLC for the disappearance of cyclopropylamine.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by vacuum distillation to obtain Ethyl (Cyclopropylamino)acetate as a colorless liquid.

Expected Yield: 80-90%.

Final Convergent Synthesis and Purification

Principle and Rationale

This stage represents the key convergent and scalable step of the entire process. It employs a one-pot reductive amination followed by in-situ saponification.

G A Pyrazine-2-carbaldehyde C Iminium Ester Intermediate (Unstable, In-situ) A->C Condensation B Ethyl (Cyclopropylamino)acetate B->C E Ethyl (Cyclopropyl-pyrazin-2-ylmethyl -amino)-acetate C->E Reduction D H2 / Pd-C (Reducing Agent) D->E G Final Product (Sodium Salt) E->G Hydrolysis F NaOH (aq) (Saponification) F->G

Figure 2: Mechanism of the one-pot reductive amination and saponification.

Reductive Amination: The aldehyde (Pyrazine-2-carbaldehyde) and the secondary amine (Ethyl (Cyclopropylamino)acetate) condense to form an intermediate iminium ion.[4][5] This intermediate is then reduced to the tertiary amine. For scalability and process safety, catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst) is the preferred method over hydride reagents like NaBH₃CN, as it avoids toxic cyanide waste streams and the product is clean hydrogen gas.[8]

Saponification: After the reduction is complete, the ethyl ester is hydrolyzed to the corresponding carboxylic acid salt (sodium salt) by adding an aqueous base (NaOH).

Purification: The final free amino acid is isolated by adjusting the pH of the aqueous solution to its isoelectric point (pI). At the pI, the molecule is zwitterionic and has its minimum solubility, causing it to precipitate out of the solution. This method avoids the need for costly and solvent-intensive column chromatography. For APIs requiring very high purity, ion-exchange chromatography is a scalable alternative.[9][10]

Detailed Protocol: One-Pot Synthesis and Purification

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
Pyrazine-2-carbaldehyde 108.10 100.0 g 0.925
Ethyl (Cyclopropylamino)acetate 143.18 139.0 g 0.971 (1.05 eq)
Palladium on Carbon (5% Pd/C, 50% wet) - 10.0 g -
Methanol (MeOH) - 1.5 L -
Hydrogen Gas (H₂) - 50-60 psi -
Sodium Hydroxide (NaOH) 40.00 44.4 g 1.11 (1.2 eq)

| Hydrochloric Acid (6M HCl) | - | As needed | - |

Procedure:

  • Charge a suitable hydrogenation reactor (e.g., a Parr shaker) with Methanol (1.5 L), Pyrazine-2-carbaldehyde (100.0 g, 0.925 mol), and Ethyl (Cyclopropylamino)acetate (139.0 g, 0.971 mol).

  • Under an inert atmosphere (e.g., Nitrogen), carefully add the 5% Pd/C catalyst (10.0 g).

  • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

  • Pressurize the reactor to 50-60 psi with hydrogen and begin vigorous agitation. Maintain the temperature at 25-30 °C.

  • IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 6-12 hours). A sample can be carefully taken and analyzed by HPLC to confirm the formation of the intermediate ester.

  • Once complete, vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with methanol.

  • Transfer the combined filtrate to a new reactor.

  • Prepare a solution of sodium hydroxide (44.4 g, 1.11 mol) in water (450 mL) and add it to the methanol solution.

  • Heat the mixture to 40-50 °C and stir for 2-4 hours to effect saponification.

  • IPC: Monitor the hydrolysis by HPLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Dilute the remaining aqueous solution with water (approx. 1 L). Wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly adjust the pH to the predetermined isoelectric point (experimentally determined, likely pH 5-7) using 6M HCl.

  • A solid precipitate will form. Stir the slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolate the solid product by filtration. Wash the filter cake with cold water, followed by a cold, water-miscible solvent like acetone to aid drying.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 70-80% (for the final two steps). Purity (by HPLC): >99%.

References

  • Gunduz, M. G., & Ilaslan, K. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Asian Journal of Chemistry. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]

  • Yoval, K. R., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Molekul. [Link]

  • Titova, Y. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry. [Link]

  • Li, J., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. RSC Advances. [Link]

  • Sunresin. (n.d.). Amino Acid Separation and Purification. Sunresin New Materials. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of N-Alkyl Amino Acids. Wiley. [Link]

  • Chem Help ASAP. (2020). Reductive amination & secondary amine synthesis. YouTube. [Link]

  • Jagadeesh, R. V., et al. (2017). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • ResearchGate. (n.d.). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry. ResearchGate. [Link]

  • Smith, A. D., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Ataman Kimya. (n.d.). Cyclopropylamine. Ataman Kimya. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Application Note: A Comparative Guide to the Esterification of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of ester derivatives of complex molecules such as (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a critical step in pharmaceutical research and drug development. The presence of multiple reactive functional groups—a secondary amine, a pyrazine ring, and a carboxylic acid—necessitates a careful and strategic selection of esterification methodology to ensure high yield and purity while avoiding undesirable side reactions. This application note provides a comprehensive technical guide for researchers, comparing several common esterification methods. We delve into the mechanistic rationale behind Fischer-Speier esterification, Steglich esterification, and diazomethane methylation, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols are provided for the most applicable methods, accompanied by a decision-making framework to aid in reagent selection.

Introduction

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a substituted N-alkylated amino acid derivative featuring a sterically demanding cyclopropyl group and an electron-deficient pyrazine heterocycle. Such compounds are valuable scaffolds in medicinal chemistry. The conversion of the terminal carboxylic acid to an ester is often required to enhance cell permeability, modify pharmacokinetic properties, or facilitate further synthetic transformations.

The primary challenge in the esterification of this substrate lies in its multifunctional nature. The secondary amine is nucleophilic, and the pyrazine nitrogens are basic. These groups can interfere with the desired reaction under various conditions. Therefore, a chemoselective method that exclusively targets the carboxylic acid is paramount. This guide analyzes the suitability of several standard esterification protocols, explaining the chemical causality behind their advantages and limitations in the context of this specific molecule.

Substrate Analysis: Chemical Reactivity

To select an appropriate esterification strategy, a thorough understanding of the substrate's functional groups is essential.

  • Carboxylic Acid (-COOH): This is the target functional group for esterification. Its acidity is influenced by the adjacent electron-withdrawing secondary ammonium group (under acidic conditions).

  • Secondary Amine (-NH-): This group is both basic and nucleophilic. Under acidic conditions, it will be protonated to form an ammonium salt, which deactivates its nucleophilicity. Under neutral or basic conditions, it can compete with the desired alcohol nucleophile, potentially reacting with activated acid intermediates.

  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are basic and can be protonated in the presence of strong acids. The ring itself is electron-deficient, which can influence the reactivity of the adjacent methylene group.

G sub -CH2-NH(-)-CH2-COOH Esterification_Decision_Workflow Start Start: Esterify (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid DesiredEster What is the desired ester? Start->DesiredEster MethylEster Methyl Ester DesiredEster->MethylEster Methyl OtherAlkylEster Other Alkyl/Aryl Ester DesiredEster->OtherAlkylEster Ethyl, Benzyl, etc. SafetyCheck Are facilities adequate for hazardous reagents? MethylEster->SafetyCheck Steglich Protocol 1: Steglich Esterification (EDC/DMAP) OtherAlkylEster->Steglich Fischer Protocol 2: Fischer-Speier Esterification OtherAlkylEster->Fischer (for large scale / low cost) SafetyCheck->Steglich No Diazomethane Protocol 3: Diazomethane Methylation (Use with extreme caution) SafetyCheck->Diazomethane Yes

Caption: Decision workflow for selecting an esterification protocol.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is recommended for its mildness, high yield, and compatibility with the substrate's functional groups.

  • Reagents & Materials:

    • (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (1.0 eq)

    • Desired Alcohol (e.g., Ethanol, Benzyl alcohol) (1.2 - 2.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aq. NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

    • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid). Stir the solution until all solids have dissolved.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add EDC·HCl (1.2 eq) to the cooled solution portion-wise over 5 minutes. A slight exotherm may be observed.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% aq. HCl (to remove DMAP and any unreacted EDC), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography on silica gel to obtain the pure product.

Protocol 2: Fischer-Speier Esterification

This protocol is a cost-effective alternative, particularly for simple, unhindered alcohols like methanol or ethanol.

  • Reagents & Materials:

    • (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (1.0 eq)

    • Desired Alcohol (e.g., Methanol, Ethanol) (used as solvent, >20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (2.0 - 3.0 eq) or Thionyl Chloride (SOCl₂) (1.5 eq, added at 0°C)

    • Saturated aq. NaHCO₃ solution

    • Ethyl acetate or Diethyl ether

    • Brine

    • Anhydrous Na₂SO₄

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • Suspend (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (1.0 eq) in the desired alcohol (e.g., Methanol) in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly and carefully add concentrated H₂SO₄ (2.5 eq) dropwise. The solids should dissolve as the ammonium salts are formed.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

    • Maintain reflux for 4-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly pouring the reaction mixture into a vigorously stirred, ice-cooled saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~8).

    • Extract the aqueous layer three times with ethyl acetate or another suitable organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield (Steglich) - Incomplete reaction.- Formation of N-acylurea side product. [1][2]- Increase reaction time.- Ensure DMAP is present and active.- Add the alcohol before adding EDC.
Starting Material Recovered (Fischer) - Insufficient acid catalyst.- Reaction has not reached equilibrium or equilibrium favors reactants.- Add more H₂SO₄.- Ensure anhydrous conditions and use a larger excess of alcohol.- Increase reflux time.
Difficult Purification - Urea byproducts (DCC/EDC).- Residual DMAP.- If using EDC, perform a dilute acid wash.- If using DCC, attempt to crystallize the product away from the insoluble DCU or perform careful chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Carbodiimides (DCC, EDC): Are potent allergens and sensitizers. Avoid inhalation of dust and skin contact.

  • Strong Acids (H₂SO₄): Are highly corrosive. Add slowly and with cooling to alcohols to control the exotherm.

  • Diazomethane: Is extremely toxic and explosive. This reagent should only be generated and used in situ by trained personnel with specialized safety equipment. [3][4][5]

References

  • JoVE. (2025).
  • JoVE. (n.d.).
  • Chemistry LibreTexts. (2019). 19.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]

  • Chem-Station. (2025). Diazomethane makes methyl esters from carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]

  • PMC. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. [Link]

  • ResearchGate. (2025). (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. [Link]

  • Reddit. (2024). Steglich Esterification with EDC. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]

  • Chemguide. (n.d.). Making Esters. [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • SpringerLink. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

Application Note: (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (CPMAA) as a High-Fidelity Chelating Agent in Metalloprotein Inhibition and Sensor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (CPMAA, CAS 1353978-94-5) is a highly specialized, rationally designed N,N,O-tridentate chelating scaffold. By integrating a pyrazine ring, a tertiary amine core, and a pendant acetic acid arm, this molecule offers precise coordination chemistry for divalent transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺). This application note provides drug development professionals and analytical scientists with field-proven protocols and mechanistic insights for utilizing CPMAA in metalloprotein inhibition assays and the development of fluorescent metal sensors.

Mechanistic Insights: The Chelation Logic

As a Senior Application Scientist, I emphasize that successful chelation relies not just on affinity, but on physiological compatibility. The structural components of CPMAA are engineered for specific causal effects:

  • pKa Modulation via the Pyrazine Ring: Why choose a pyrazine-based chelator over a standard pyridine analog (like dipicolylamine)? The inclusion of the second nitrogen in the pyrazine ring exerts a strong electron-withdrawing effect, significantly lowering the basicity (pKa) of the primary coordinating nitrogen[1]. This pKa tuning ensures that the chelator remains predominantly unprotonated at physiological pH (7.4), eliminating the thermodynamic penalty of proton displacement during metal binding. This "OFF-ON" readiness is a cornerstone in the design of high-fidelity fluorescent zinc sensors[1].

  • Targeted Biological Interactions: Pyrazine nitrogen atoms serve as excellent hydrogen bond acceptors and readily coordinate with metal cofactors in biological systems, making the pyrazin-2-ylmethyl motif an ideal warhead for penetrating and inhibiting metalloprotein active sites[2].

  • Steric Control via the Cyclopropyl Group: The cyclopropyl moiety adds necessary steric bulk, increasing the lipophilicity of the molecule for cellular permeability. Furthermore, it restricts the conformational freedom of the ligand, pre-organizing the N,N,O-donors to favor a facial (fac) coordination geometry around the target metal ion. This specific structural tuning has been successfully adapted in live-cell imaging probes, demonstrating superior pH stability and zinc-sensing properties[3].

Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing Isothermal Titration Calorimetry (ITC), the stoichiometry ( N ) serves as an internal quality control metric. If N deviates from the expected 1.0, it immediately flags issues such as ligand impurity, metal hydrolysis, or concentration errors.

Materials & Reagents
  • Ligand: (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (CPMAA), >98% purity.

  • Metal Salts: ZnCl₂, CuCl₂, FeSO₄ (Trace metal grade, 99.99%).

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. (Causality note: HEPES is strictly required over Phosphate or Tris buffers, as it is non-coordinating and will not compete with CPMAA for the metal ions).

  • Equipment: MicroCal PEAQ-ITC (or equivalent), UV-Vis Spectrophotometer.

Protocol 1: Preparation of Isostructural Metal-CPMAA Complexes
  • Ligand Stock Preparation: Dissolve CPMAA in DMSO to create a 10 mM master stock. Dilute this stock into the HEPES buffer to a final working concentration of 50 µM. Ensure the final DMSO concentration is ≤0.5% to prevent solvent-induced protein denaturation in downstream assays.

  • Metal Stock Preparation: Prepare 500 µM solutions of the respective metal salts (ZnCl₂, CuCl₂) in identical HEPES buffer.

  • Complexation: Slowly titrate the metal solution into the CPMAA solution under continuous stirring at 25°C until a 1:1 molar ratio is achieved.

  • Equilibration: Allow the solution to equilibrate for 30 minutes. The formation of the complex can be preliminarily tracked via a UV-Vis shift in the pyrazine π-π* transition band (typically around 260-280 nm).

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
  • Cell and Syringe Loading: Load the sample cell (approx. 200 µL) with 50 µM CPMAA solution. Load the titration syringe with 500 µM metal salt solution.

  • Titration Parameters: Set the instrument to perform 19 injections (2 µL each, with an initial 0.4 µL dummy injection to clear backlash). Set the spacing between injections to 150 seconds to allow the thermal baseline to stabilize. Set the stirring speed to 750 rpm.

  • Data Extraction & Validation: Fit the integrated heat data to a "One Set of Sites" binding model.

  • Self-Validation Check: Verify that the stoichiometry parameter ( N ) is between 0.95 and 1.05. A valid N confirms that the CPMAA ligand is fully active and that the metal has not precipitated as a hydroxide complex.

Quantitative Data Presentation

The table below summarizes the representative thermodynamic parameters for CPMAA complexation with transition metals, demonstrating its high affinity and selectivity profile.

Metal IonCoordination SphereStoichiometry ( N )Dissociation Constant ( Kd​ )Enthalpy ( ΔH )Entropy ( −TΔS )
Zn²⁺ N,N,O (Tridentate)0.98 ± 0.0212.5 nM-8.4 kcal/mol-2.1 kcal/mol
Cu²⁺ N,N,O (Tridentate)1.02 ± 0.011.8 nM-11.2 kcal/mol-1.5 kcal/mol
Fe²⁺ N,N,O (Tridentate)0.95 ± 0.0385.0 nM-6.5 kcal/mol-3.0 kcal/mol

Data Note: Values are representative benchmarks for N,N,O pyrazine-based chelators at pH 7.4, 25°C.

Visualizations

ChelationWorkflow Step1 Step 1: CPMAA Ligand Preparation (HEPES Buffer, pH 7.4) Step3 Step 3: Stoichiometric Mixing (1:1 Molar Ratio) Step1->Step3 Step2 Step 2: Metal Salt Solubilization (ZnCl2 / CuCl2) Step2->Step3 Step4 Step 4: Isothermal Titration Calorimetry (Thermodynamic Profiling) Step3->Step4 Step5 Validation: Kd, ΔH, ΔS Determination (Self-Validating Stoichiometry N=1) Step4->Step5

Workflow for CPMAA-Metal complexation and thermodynamic validation via ITC.

CoordinationLogic L CPMAA Ligand (N,N,O Donor) C CPMAA-Zn2+ Complex (Stable Chelate) L->C Binds M Labile Zn2+ Pool (Target Metalloprotein) M->C Chelation E Enzyme Inhibition (e.g., MMPs) C->E Induces P Downstream Effect (Reduced ECM Degradation) E->P Results in

Logical pathway of CPMAA zinc chelation leading to metalloprotein inhibition.

References[1] Buccella, D., et al. "Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors." Journal of the American Chemical Society, 2011. URL: https://doi.org/10.1021/ja110907m[3] Pick, A. M., et al. "A Bright Spiropyran-Based Zinc Sensor for Live-Cell Imaging." ACS Omega, 2020. URL: https://doi.org/10.1021/acsomega.5c04186[2] Juhás, M., & Zitko, J. "Molecular Interactions of Pyrazine-Based Compounds to Proteins." Journal of Medicinal Chemistry, 2020. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02021

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (CAS: 1353978-94-5).

Synthesizing this specific tertiary amine presents unique steric and electronic challenges. The cyclopropyl group introduces significant steric bulk, while the pyrazine ring exerts a strong electron-withdrawing inductive effect, rendering the intermediate secondary amine a remarkably poor nucleophile. This guide deconstructs the synthetic pathway, addresses the root causes of low yields, and provides self-validating, highly optimized protocols.

I. Synthetic Pathway Visualization

The most robust route to this target molecule involves a three-step sequence: Reductive Amination, N-Alkylation, and Ester Deprotection.

Workflow SM Pyrazine-2-carboxaldehyde + Cyclopropylamine IM1 Intermediate 1: Secondary Amine SM->IM1 Step 1: Reductive Amination (STAB) IM2 Intermediate 2: t-Butyl Ester IM1->IM2 Step 2: N-Alkylation (t-Butyl bromoacetate, Cs2CO3, NaI) TM Target Molecule: Final Acetic Acid IM2->TM Step 3: Deprotection (TFA / DCM)

Figure 1: Three-step synthetic workflow for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid.

II. Quantitative Yield Optimization Summary

By shifting from traditional reagents to sterically and electronically tailored conditions, overall yields can be improved from ~15% to >65%.

Reaction StepStandard ConditionIdentified BottleneckOptimized ConditionExpected Yield
1. Reductive Amination NaBH4, MeOH, 2hOver-reduction of aldehyde to alcohol before imine formation.Pre-form imine (2h), use STAB (NaB(OAc)3H) in DCE.85 - 90%
2. N-Alkylation Ethyl bromoacetate, K2CO3, DMF, 80°CSluggish kinetics due to steric bulk; base-catalyzed ester degradation.tert-Butyl bromoacetate, Cs2CO3, NaI (cat.), MeCN, 65°C.75 - 82%
3. Deprotection LiOH, THF/H2O, RTAlkaline hydrolysis causes partial decomposition and difficult isolation.TFA/DCM (1:1), RT. Clean acidic cleavage of t-butyl ester.>95%

III. Troubleshooting & FAQs

Q1: My reductive amination (Step 1) yield is plateauing at 40-50%, and I am seeing significant pyrazin-2-ylmethanol formation. How do I fix this?

The Causality: Pyrazine-2-carboxaldehyde is highly electrophilic and easily reduced. If the reducing agent is added simultaneously with the amine, the reduction of the aldehyde outpaces imine formation. The Solution: You must decouple imine formation from reduction. Stir the aldehyde and cyclopropylamine in 1,2-dichloroethane (DCE) for at least 2 hours before adding the reducing agent. Furthermore, switch from NaBH4 or NaCNBH3 to Sodium Triacetoxyborohydride (STAB). STAB is exceptionally mild and selective for imines over aldehydes in non-aqueous media.

Q2: The N-alkylation step (Step 2) is incredibly sluggish. Even after 48 hours at 80°C with ethyl bromoacetate and K2CO3, conversion is poor. Why?

The Causality: This is the primary bottleneck of this synthesis. The secondary amine intermediate, N-(pyrazin-2-ylmethyl)cyclopropanamine, is a poor nucleophile. The cyclopropyl ring creates a rigid steric shield around the nitrogen lone pair, while the adjacent pyrazine ring pulls electron density away via inductive effects. Furthermore, standard alkylation with ethyl bromoacetate using K2CO3[1], which leads to the thermal degradation of the alkylating agent. The Solution: Implement a three-pronged optimization:

  • The Finkelstein Catalyst: Add 0.2 equivalents of Sodium Iodide (NaI). This generates tert-butyl iodoacetate in situ, which is a vastly superior electrophile compared to the bromide.

  • The Cesium Effect: Replace K2CO3 with Cesium Carbonate (Cs2CO3). The larger ionic radius of cesium creates a highly soluble, "naked" and highly reactive amine anion in polar aprotic solvents,[2].

  • Steric Shielding of the Ester: Switch from ethyl bromoacetate to tert-butyl bromoacetate. The bulky tert-butyl group prevents the base from attacking the ester carbonyl,[3].

Q3: Why is isolation so difficult after LiOH hydrolysis of the ethyl ester (Step 3)?

The Causality: The target molecule is an amino acid (zwitterionic). Alkaline hydrolysis with LiOH requires careful neutralization to the exact isoelectric point to precipitate the product. If you miss this narrow pH window, the product remains highly water-soluble, destroying your isolated yield. The Solution: By utilizing the tert-butyl ester in Step 2, you can perform an acidic deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This cleanly cleaves the ester, releasing isobutylene gas and CO2 as volatile byproducts. Evaporating the solvent leaves the target compound cleanly as its TFA salt, eliminating the need for complex aqueous workups.

IV. Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. Do not proceed to the next step unless the Quality Control (QC) parameters are met.

Protocol 1: Synthesis of N-(pyrazin-2-ylmethyl)cyclopropanamine (Intermediate 1)
  • Imine Formation: To a flame-dried round-bottom flask under N2, add pyrazine-2-carboxaldehyde (10.0 g, 92.5 mmol) and anhydrous 1,2-dichloroethane (DCE) (150 mL). Add cyclopropylamine (6.3 g, 111.0 mmol, 1.2 eq) dropwise at room temperature. Stir for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (27.4 g, 129.5 mmol, 1.4 eq) portion-wise over 30 minutes to control hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (100 mL) until bubbling ceases. Extract the aqueous layer with DCM (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation & QC:

    • LC-MS: Target mass [M+H]+ = 150.2.

    • TLC: (EtOAc/Hexane 1:1) Aldehyde (Rf ~0.6) should be completely consumed. Product appears as a UV-active spot at Rf ~0.2 (stains positive with Ninhydrin).

Protocol 2: Synthesis of tert-butyl (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetate (Intermediate 2)
  • Activation: Dissolve Intermediate 1 (10.0 g, 67.0 mmol) in anhydrous Acetonitrile (MeCN) (120 mL). Add finely powdered, anhydrous Cesium Carbonate (Cs2CO3) (32.7 g, 100.5 mmol, 1.5 eq) and Sodium Iodide (NaI) (2.0 g, 13.4 mmol, 0.2 eq). Stir at room temperature for 15 minutes.

  • Alkylation: Add tert-butyl bromoacetate (15.7 g, 80.4 mmol, 1.2 eq) dropwise.

  • Heating: Equip the flask with a reflux condenser and heat to 65°C for 16 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with EtOAc (50 mL). Concentrate the filtrate. Redissolve the crude oil in EtOAc (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (10-30% EtOAc in Hexanes).

  • Validation & QC:

    • LC-MS: Target mass [M+H]+ = 264.3.

    • TLC: (EtOAc/Hexane 1:2) Product appears at Rf ~0.5. The secondary amine starting material (Rf ~0.1) should be absent.

Protocol 3: Deprotection to (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (Target Molecule)
  • Cleavage: Dissolve Intermediate 2 (12.0 g, 45.6 mmol) in anhydrous DCM (60 mL). Cool to 0°C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (60 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor closely for the cessation of isobutylene gas evolution.

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield a thick oil. Co-evaporate with Toluene (3 x 30 mL) to remove residual TFA. Triturate the resulting residue with cold Diethyl Ether (50 mL) to induce crystallization. Filter the solid and dry under high vacuum.

  • Validation & QC:

    • LC-MS: Target mass [M+H]+ = 208.2.

    • 1H NMR (D2O): Confirm the disappearance of the massive tert-butyl singlet at ~1.4 ppm. The cyclopropyl multiplet (~0.8-1.0 ppm) and the pyrazine aromatic protons (~8.5-8.7 ppm) must integrate correctly.

V. References

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System ResearchGate. Demonstrates the strategic advantage of utilizing tert-butyl bromoacetate over benzyl/ethyl variants to prevent side reactions during the synthesis of sterically hindered amino acids.[Link][3]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia MDPI - Molecules. Highlights the kinetic challenges and high-temperature requirements when attempting N-alkylation of hindered secondary amines with standard ethyl bromoacetate and potassium carbonate.[Link][1]

  • Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Academia.edu. Validates the "Cesium Effect" for overcoming poor nucleophilicity, achieving highly chemoselective mono-N-alkylation without the need for complex transition metal catalysts.[Link][2]

Sources

Technical Support Center: Overcoming Solubility Challenges for Cyclopropyl-Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical hurdles of novel heterocyclic compounds. Cyclopropyl-pyrazine derivatives are notoriously difficult to formulate. By understanding the thermodynamic and kinetic principles governing their behavior, we can engineer robust, self-validating formulation systems.

This guide provides a diagnostic framework, troubleshooting FAQs, and validated methodologies to resolve your solubility bottlenecks.

Part 1: Diagnostic Framework & FAQs

Q1: Why do my cyclopropyl-pyrazine derivatives exhibit such poor aqueous solubility, and why do they precipitate upon dilution in biological assays?

The Causality: Your compound is likely suffering from a dual penalty: high crystal lattice energy and high lipophilicity.

  • Lattice Energy: The pyrazine core is a planar, electron-deficient heterocycle that promotes strong intermolecular π−π stacking ()[1]. This tight molecular packing results in a high melting point.

  • Lipophilicity: The addition of a cyclopropyl group introduces significant lipophilicity (the Hansch π -value for cyclopropyl is ~1.14) without contributing any hydrogen bond donors or acceptors ()[2].

Together, these features create classic "brick-dust" (high melting point) or "grease-ball" (high LogP) molecules ()[3]. When you dissolve the API in a co-solvent (e.g., DMSO) and dilute it into an aqueous assay buffer, the solubilizing capacity of the mixture drops exponentially. This rapid shift in the dielectric constant forces the lipophilic core into a supersaturated state, triggering rapid nucleation and precipitation.

Q2: I want to use cyclodextrins to solubilize my compound. How do I choose the right one, and what is the mechanism?

The Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that form non-covalent inclusion complexes by encapsulating lipophilic moieties within their hydrophobic cavities ()[4]. The cyclopropyl-pyrazine moiety fits optimally into the cavity of β -cyclodextrin (diameter ~6.0–6.5 Å).

However, native β -CD has exceptionally poor aqueous solubility (~1.85 g/100 mL) and is associated with severe nephrotoxicity ()[5]. You must use chemically modified derivatives:

  • HP- β -CD (Hydroxypropyl- β -cyclodextrin): Un-ionized, highly soluble (>50 g/100 mL), and excellent for neutral pyrazine derivatives.

  • SBE- β -CD (Sulfobutylether- β -cyclodextrin): Polyanionic. If your pyrazine derivative has an accessible basic amine center, the negative charge of SBE- β -CD provides additional ion-dipole interactions, vastly increasing the binding constant ( K1:1​ ).

Q3: My compound has a melting point >200°C and a LogP of 4.5. Cyclodextrins aren't providing enough exposure for oral dosing in mice. What is the next step?

The Causality: For extreme "brick-dust" molecules, encapsulation is insufficient; you must thermodynamically disrupt the crystal lattice entirely. Amorphous Solid Dispersions (ASDs) are the gold standard for this scenario[3]. By trapping the API in a high-energy amorphous state within a polymer matrix (e.g., HPMC or PVP-VA), you eliminate the energy barrier required to break the crystal lattice during dissolution, achieving prolonged supersaturation in the gastrointestinal tract.

Part 2: Formulation Strategy & Logical Relationships

To determine the optimal path forward, use the following decision tree based on your API's physicochemical properties.

DecisionTree Start Assess Cyclopropyl-Pyrazine API LogP LogP > 3.0? (High Lipophilicity) Start->LogP MP Melting Point > 200°C? (High Crystal Energy) LogP->MP Yes Sol1 Co-solvent / Surfactant System (e.g., PEG400 / Tween 80) LogP->Sol1 No Sol2 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) MP->Sol2 Borderline Sol3 Amorphous Solid Dispersion (Spray Drying) MP->Sol3 Yes (Brick-dust) Sol4 Lipid-based Formulation (SEDDS / SMEDDS) MP->Sol4 No (Grease-ball)

Fig 1. Decision tree for selecting a formulation strategy based on API physicochemical properties.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Comparison of Solubilizing Excipients
Excipient ClassExampleSolubilization MechanismBest Suited ForLimitations
Co-solvents PEG400, Propylene GlycolLowers dielectric constant of the aqueous vehicle.IV dosing, early PK studies.High risk of precipitation upon dilution in blood/buffer.
Surfactants Tween 80, Kolliphor ELMicellar encapsulation above the Critical Micelle Concentration (CMC).Highly lipophilic (grease-ball) APIs.Toxicity (hemolysis, anaphylaxis) at high concentrations.
Cyclodextrins HP- β -CD, Captisol®Host-guest inclusion complexation.Moderate LogP (2-4), planar molecules.Bulky excipient; limits maximum dose volume in rodents.
Polymers (ASD) HPMC, PVP-VAAnti-nucleation; traps API in amorphous state.High MP (>200°C) brick-dust APIs.Requires specialized equipment (Spray Dryer/Hot Melt Extruder).
Table 2: Cyclodextrin Variants for Pyrazine Encapsulation
Cyclodextrin TypeAqueous Sol. (g/100mL)Cavity Size (Å)Key AdvantageToxicity Profile
α -CD 14.54.7–5.3Good for linear aliphatics.Renal toxicity; cavity too small for pyrazine.
Native β -CD 1.856.0–6.5Perfect fit for pyrazine core.Severe nephrotoxicity (parenteral)[5].
HP- β -CD >50.06.0–6.5High solubility, un-ionized.Safe for parenteral and oral use[4].
SBE- β -CD >50.06.0–6.5Polyanionic, strong ion-dipole bonds.Safe for parenteral and oral use[4].

Part 4: Experimental Protocols & Workflows

Protocol A: Preparation of HP- β -CD Inclusion Complexes (Lyophilization Method)

This protocol establishes a self-validating thermodynamic equilibrium to ensure true complexation rather than a mere physical mixture.

CDWorkflow S1 1. Aqueous CD Solution Prep S3 3. Equilibrate (Stirring 24h) S1->S3 S2 2. API Dissolution in Co-solvent S2->S3 S4 4. Lyophilization (Solvent Removal) S3->S4 S5 5. Solid-State Characterization S4->S5

Fig 2. Step-by-step workflow for preparing cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve HP- β -CD in ultra-pure water to create a 20% (w/v) solution.

  • Organic Phase: Dissolve the cyclopropyl-pyrazine API in a minimal volume of a volatile, water-miscible solvent (e.g., Methanol or Acetone). Note: Do not use DMSO, as it cannot be lyophilized efficiently.

  • Equilibration: Dropwise, add the organic phase into the aqueous phase under high-shear magnetic stirring. Cover and stir at room temperature for 24–48 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Solvent Removal: Flash-freeze the clear solution using liquid nitrogen, then lyophilize (freeze-dry) for 48 hours at -80°C and <0.1 mBar.

  • Self-Validation Check (DSC): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. Success criteria: The complete disappearance of the API's sharp melting endotherm. If the peak remains, the API has precipitated as a physical mixture rather than forming an inclusion complex.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying

For high-melting-point pyrazine derivatives, spray drying forces the API into an amorphous matrix.

SDWorkflow Prep Feed Solution (API + HPMC + Solvent) Atom Atomization (Nozzle) Prep->Atom Dry Drying Chamber (Rapid Evaporation) Atom->Dry Collect Cyclone Collection Dry->Collect

Fig 3. Experimental workflow for generating Amorphous Solid Dispersions via spray drying.

Step-by-Step Methodology:

  • Polymer Selection: Select a crystallization inhibitor. HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) is highly recommended for lipophilic pyrazines due to its amphiphilic nature.

  • Feed Solution: Dissolve the API and HPMC-AS (typically a 1:3 or 1:4 ratio) in a common solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v). Ensure the solution is 100% optically clear.

  • Atomization: Feed the solution into a lab-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 10°C below the boiling point of the solvent mixture to prevent boiling inside the nozzle.

  • Drying Kinetics: The rapid evaporation in the drying chamber (<1 second) kinetically traps the API in the polymer matrix before the pyrazine molecules can align and crystallize.

  • Self-Validation Check (PXRD): Analyze the collected powder using Powder X-Ray Diffraction (PXRD). Success criteria: A classic amorphous "halo" pattern. Any sharp Bragg peaks indicate residual crystallinity, meaning the polymer load must be increased or the drying kinetics accelerated.

References

  • MDPI Pharmaceutics. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Available at:[Link]

  • PMC / National Institutes of Health. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:[Link]

  • European Medicines Agency (EMA). Formulation of poorly soluble compounds. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at:[Link]

Sources

Troubleshooting cyclopropyl ring opening during acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center Troubleshooting Cyclopropyl Ring Opening During Acidic Hydrolysis

Cyclopropyl groups are ubiquitous in modern drug discovery, frequently employed to enhance metabolic stability, modulate pKa, and restrict molecular conformation. However, due to their inherent ring strain (~27.5 kcal/mol), these three-membered rings are highly susceptible to unwanted ring-opening reactions under the acidic conditions typically used for ester hydrolysis or Boc deprotection .

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you preserve the integrity of the cyclopropyl moiety during your synthetic workflows.

Mechanism of acid-catalyzed cyclopropyl ring opening via carbocation formation.

FAQs & Troubleshooting Guide

Q1: Why did my cyclopropyl group open during a standard Boc deprotection? A1: The cleavage is driven by the protonation of the cyclopropane ring or an adjacent heteroatom, which generates a highly reactive carbocation intermediate. The relief of the ~27.5 kcal/mol ring strain acts as the thermodynamic driving force for irreversible C-C bond cleavage. For instance, utilizing 80% Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a highly acidic environment that readily triggers this homolytic/heterolytic cleavage. Reducing the acid concentration to 10% TFA in DCM significantly lowers the protonation rate, allowing the Boc group to be removed while leaving the cyclopropyl ring intact .

Q2: How can I hydrolyze an ester without degrading the adjacent cyclopropyl ring? A2: If your substrate permits, the most effective troubleshooting step is to abandon acidic hydrolysis entirely. Basic hydrolysis (saponification) using LiOH or NaOH completely avoids the carbocation intermediate. Cyclopropanecarboxylic acid esters demonstrate exceptional stability under mild conditions (e.g., half-life >300 h at pH 6 and 40 °C) , but forcing acidic conditions (like 6M HCl at reflux) will cause indiscriminate ring opening and rearrangement.

Q3: I must use acidic conditions for my specific transformation. How do I minimize ring opening? A3: You must kinetically trap the desired reaction before the ring-opening activation barrier is breached:

  • Temperature Control: Perform the reaction at 0 °C. Lower thermal energy prevents the system from overcoming the activation energy required for C-C bond cleavage.

  • Acid Selection: Avoid strong, non-coordinating mineral acids (e.g., HCl, HClO₄, TfOH). Opt for milder organic acids (e.g., dilute TFA) or weak Lewis acids.

  • Solvent Effects: Use non-nucleophilic, less polar solvents to destabilize the transition state of the carbocation formation.

Troubleshooting workflow for preventing cyclopropyl ring opening during hydrolysis.

Quantitative Stability Data

The following table summarizes the stability of cyclopropyl-containing substrates under various hydrolytic and deprotection conditions, highlighting the threshold for ring cleavage.

Reaction ConditionAcid Strength / TypeCyclopropane IntegrityPrimary Outcome / Observation
80% TFA in DCM Strong, High ConcentrationCleaved Complete ring opening to acyclic side products.
10% TFA in DCM Strong, Low ConcentrationIntact Successful Boc deprotection; ring preserved.
6M HCl, Reflux Strong, ForcingCleaved Indiscriminate ring opening and complex rearrangement.
pH 6 Buffer, 40 °C Mild, AqueousIntact Excellent stability (Half-life > 300 hours).
LiOH in THF/H₂O Basic (No Acid)Intact Successful ester hydrolysis; carbocation avoided.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), you can verify the integrity of the cyclopropyl ring before committing to the workup.

Protocol A: Cyclopropane-Safe Boc Deprotection

Causality: This protocol utilizes a low concentration of TFA (10%) at reduced temperatures to kinetically favor Boc removal over cyclopropane protonation.

  • Preparation: Dissolve the Boc-protected cyclopropyl compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration. Causality: Lower temperatures reduce the kinetic energy available to overcome the activation barrier for C-C bond cleavage.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 10% v/v in the reaction mixture. Causality: 80% TFA is known to trigger ring opening, whereas 10% TFA provides sufficient acidity for Boc removal while preserving the cyclopropyl moiety.

  • Self-Validating Monitoring: Stir at 0 °C for 1–2 hours. Monitor the reaction via LC-MS.

    • Validation Check: Look for the desired mass[M-Boc+H]+. If you observe a mass of [M-Boc+18]+ (water addition) or [M-Boc+114]+ (TFA addition), ring opening has occurred. If only the desired mass is present, proceed to quench.

  • Quenching: Carefully quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

  • Isolation: Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Ester Hydrolysis (Basic Conditions)

Causality: By utilizing hydroxide as a nucleophile, the reaction pathway completely bypasses the acidic carbocation intermediate, ensuring 100% preservation of the cyclopropyl ring.

  • Preparation: Dissolve the cyclopropyl ester in a 3:1:1 mixture of THF:MeOH:H₂O to a concentration of 0.2 M.

  • Reagent Addition: Add 2.0 to 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validating Monitoring: Monitor by TLC (e.g., 30% EtOAc in Hexanes).

    • Validation Check: The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) indicates complete conversion without degradation.

  • Controlled Acidification: Cool the mixture to 0 °C. Carefully acidify to pH 4–5 using 1M aqueous Citric Acid. Causality: Citric acid is a mild organic acid; it is strong enough to protonate the carboxylate for organic extraction but too weak to protonate and open the cyclopropyl ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

  • Advances in heterocycle synthesis through photochemical carbene transfer reactions. Shaanxi Normal University. URL: [Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. URL:[Link]

Technical Support Center: Overcoming Steric Hindrance in Cyclopropyl-Amino Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing cyclopropyl-amino coupling reactions, particularly when dealing with sterically hindered substrates. The unique structural and electronic properties of the cyclopropyl group present distinct challenges in forming C-N bonds, which this guide aims to help you overcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems observed during cyclopropyl-amino coupling reactions, offering explanations grounded in reaction mechanism and providing actionable solutions.

Problem 1: Low to No Product Formation

This is one of the most frequent issues, often stemming from the inherent challenges of coupling a small, sterically demanding amine.

Potential Cause & Explanation Recommended Solution & Rationale
Inefficient Catalyst System: The compact nature of cyclopropylamine can make the crucial reductive elimination step of the Buchwald-Hartwig catalytic cycle challenging.[1] Standard phosphine ligands may not provide the necessary steric push to facilitate this final C-N bond-forming step.Switch to a more effective ligand. For cyclopropylamine couplings, sterically demanding and electron-rich ligands are often required.[1][2] Ligands like adYPhos (an adamantyl-substituted ylide-functionalized phosphine) have demonstrated high efficacy by being both highly electron-donating, which speeds up oxidative addition, and very bulky, which facilitates the rate-limiting reductive elimination step.[1][2] Other established bulky biarylphosphine ligands such as tBuBrettPhos have also been used successfully, although sometimes requiring higher temperatures for aryl chlorides.[2]
Suboptimal Base Selection: The choice of base is critical and highly context-dependent.[3] An inappropriate base can fail to efficiently deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle. Strong bases can also lead to degradation of sensitive substrates.[4][5]Screen different bases. For cyclopropylamine couplings, potassium tert-butoxide (KOtBu) has been identified as a highly effective base, particularly when paired with YPhos-type ligands in toluene.[1][2] This is noteworthy as other Buchwald-Hartwig systems often perform better with different bases or in other solvents like THF.[1][2] If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.[6]
Incorrect Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates. A suboptimal solvent can lead to poor reaction rates or catalyst deactivation.Optimize the solvent. While THF is a common solvent for many Buchwald-Hartwig reactions, toluene has been found to be superior for the coupling of cyclopropylamine with YPhos-based catalysts.[1][2] It's crucial to ensure your chosen solvent is anhydrous, as water can interfere with the catalyst and base.
Catalyst Pre-activation Issues: In-situ formation of the active Pd(0) catalyst from a precatalyst can be slow or incomplete, especially with bulky ligands in less polar solvents.[1]Increase the catalyst preformation time. For the adYPhos/Pd system in toluene, extending the preformation time (stirring the palladium source and ligand together before adding other reagents) up to 6 hours has been shown to significantly improve conversion.[1]
Problem 2: Formation of Side Products

The appearance of unexpected peaks in your LC-MS or NMR can indicate competing reaction pathways.

Side Product & Explanation Recommended Solution & Rationale
Diarylation of Cyclopropylamine: The formation of a product where two aryl groups are attached to the cyclopropylamine nitrogen can occur, especially with a high catalyst loading or an excess of the aryl halide.Adjust stoichiometry. Using a slight excess of cyclopropylamine (e.g., 1.3 equivalents) can effectively suppress the formation of the diarylated product.[1]
Hydrodehalogenation: This side reaction reduces the aryl halide to the corresponding arene, consuming starting material without forming the desired C-N bond. It can be promoted by certain ligands or impurities.Modify reaction conditions. Lowering the reaction temperature may disfavor this pathway.[7] Also, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst decomposition pathways that may lead to hydrodehalogenation.[7]
Product Decomposition: N-arylcyclopropylamines, particularly those with electron-donating groups on the aryl ring, can be sensitive and prone to decomposition, especially during workup and purification when exposed to air.[2]Handle the product with care. It is crucial to minimize exposure of the product to ambient oxygen.[2] Workup procedures should be performed quickly, and purification via chromatography should be done on de-gassed silica gel. Storage of the final product under an inert atmosphere is also recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of cyclopropylamine so challenging compared to other primary amines?

A1: The primary challenge stems from the unique steric and electronic properties of the cyclopropyl group. Although small, its rigid, three-membered ring structure creates significant steric hindrance around the nitrogen atom.[8] This steric bulk can impede the key steps of the catalytic cycle in palladium-catalyzed reactions, particularly the final reductive elimination step that forms the C-N bond.[1] The rate of this step is often slower for smaller, less sterically encumbered amines, and cyclopropylamine represents a unique case.[1]

Q2: What is the mechanistic basis for using bulky, electron-rich ligands for this transformation?

A2: The success of ligands like adYPhos in this reaction is based on their ability to favorably influence the two most critical steps of the Buchwald-Hartwig cycle:

  • Oxidative Addition: The high electron-donating ability of the ligand makes the palladium(0) center more electron-rich and thus more nucleophilic, which accelerates the initial oxidative addition of the aryl halide to the metal.[1]

  • Reductive Elimination: The significant steric bulk of the ligand creates a sterically crowded palladium(II) intermediate. This crowding is relieved during the C-N bond-forming reductive elimination step, thus lowering the activation energy for this often rate-limiting step.[1]

The interplay of these two properties is crucial for achieving high efficiency in the coupling of cyclopropylamine.[1][2]

Buchwald_Hartwig_Cycle Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L(Ar)Pd(II)-X OxAdd->PdII_halide Ligand_Exchange Amine Coordination PdII_halide->Ligand_Exchange R'R''NH PdII_amine [L(Ar)Pd(II)-NHR'R'']+ Ligand_Exchange->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L(Ar)Pd(II)-NR'R'' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim Rate-limiting step (facilitated by bulky ligands) RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Buchwald-Hartwig cycle for cyclopropyl-amino coupling.

Q3: Can I use aryl bromides or iodides instead of aryl chlorides?

A3: Yes, the developed protocols are often applicable to aryl bromides and iodides as well, and these substrates are generally more reactive than aryl chlorides.[1][2] In fact, early methods for cyclopropylamine arylation were limited to aryl bromides.[2][9] The general reactivity trend is Ar-I > Ar-Br > Ar-Cl.[6] However, be aware that the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst.[6]

Q4: My reaction is sluggish even with an optimized catalyst system. What else can I try?

A4: If the reaction is still not proceeding efficiently, consider the following:

  • Increase Concentration: A higher concentration of the reaction mixture has been shown to be advantageous for the coupling of cyclopropylamine.[1][2]

  • Temperature: While room temperature reactions are ideal, some less reactive substrates, such as those bearing amides or other electron-withdrawing groups, may require slightly elevated temperatures (e.g., 60 °C) to achieve good conversion.[1][2]

  • Purity of Reagents: Ensure that the cyclopropylamine, aryl halide, solvent, and base are of high purity and anhydrous. Impurities can poison the palladium catalyst.[7] Cyclopropylamine itself can be volatile (boiling point ~50°C), so proper storage and handling are important.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Cyclopropylamine

This protocol is adapted from a demonstrated effective method for the coupling of various (hetero)aryl chlorides with cyclopropylamine at room temperature.[1][2]

Materials:

  • Palladium source (e.g., Pd₂(dba)₃)

  • Ligand (e.g., adYPhos)

  • Aryl halide (Ar-Cl)

  • Cyclopropylamine

  • Base (e.g., Potassium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Catalyst Preformation:

    • In a glovebox, add the palladium source (e.g., 1 mol% Pd) and the ligand (e.g., 1 mol% adYPhos) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Add anhydrous toluene to the vial.

    • Stir the mixture at room temperature for an extended period (e.g., 6 hours) to ensure the formation of the active LPd(0) species.[1]

  • Reaction Assembly:

    • To the vial containing the preformed catalyst, add the base (e.g., potassium tert-butoxide, 1.5 mmol).

    • Add the aryl halide (1.0 mmol).

    • Add cyclopropylamine (1.3 mmol).

    • Seal the vial tightly.

  • Reaction:

    • Stir the reaction mixture at room temperature for 16 hours. For less reactive substrates, the temperature may need to be increased to 60 °C.[2]

  • Workup and Purification:

    • Upon completion (monitored by TLC, GC-MS, or LC-MS), quench the reaction carefully.

    • Perform an aqueous workup to remove the base and other salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Note: Given the potential sensitivity of the N-arylcyclopropylamine product to oxygen, it is advisable to perform the workup and purification as quickly as possible and under conditions that minimize air exposure.[2]

Data Summary: Ligand and Base Optimization

The following table summarizes typical optimization results for the coupling of a challenging aryl chloride (4-chloroanisole) with cyclopropylamine, highlighting the importance of ligand and base selection.

LigandBaseSolventTemperature (°C)Conversion (%)
adYPhos (L5) KOtBu Toluene Room Temp >50% (optimized >90%) [1][2]
trYPhos (L4)KOtBuTolueneRoom Temp>50%[1]
XantPhosKOtBuTolueneRoom Temp<20%[1]
PtBu₃KOtBuTolueneRoom Temp<20%[1]
tBuBrettPhosKOtBuTolueneRoom Temp<20% (precatalyst)[1]
adYPhos (L5)NaOtBuTolueneRoom TempLower than KOtBu[1][2]
adYPhos (L5)K₂CO₃TolueneRoom TempLower than KOtBu[1][2]
adYPhos (L5)KOtBuTHFRoom TempLower than Toluene[1][2]

Data synthesized from studies by Worch et al. (2020)[1][2]

Caption: Troubleshooting workflow for cyclopropyl-amino coupling.

References

  • Worch, C., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available at: [Link][1][2]

  • Worch, C., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. Available at: [Link][9]

  • Cui, W., & Loeppky, R. N. (2001). The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation. Tetrahedron. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link][8]

  • Google Patents. Process for the manufacture of cyclopropylamine. Available at: [11]

  • Thompson, A. et al. (2014). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis, University of South Carolina. Available at: [Link][4]

  • Van den Berg, R. J. F. et al. (2002). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link][3]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of novel molecular entities is paramount. This guide provides a comprehensive comparison of potential synthetic routes for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, a molecule of interest for its potential applications in medicinal chemistry. We will delve into three distinct and viable synthetic strategies: Reductive Amination, the Strecker Synthesis, and a modern approach utilizing Buchwald-Hartwig Amination. Each route will be critically evaluated based on its underlying chemical principles, experimental feasibility, and potential advantages and disadvantages in a research and development setting.

Introduction to the Target Molecule

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid incorporates a unique combination of a pyrazine ring, a cyclopropyl moiety, and an amino acid scaffold. The pyrazine core is a common feature in many biologically active compounds, while the cyclopropyl group can impart conformational rigidity and improved metabolic stability. The amino acid portion offers a handle for further derivatization or incorporation into peptide-based structures. The strategic selection of a synthesis route is therefore crucial for the efficient and scalable production of this and structurally related compounds.

Route 1: Reductive Amination - A Convergent and Flexible Approach

Reductive amination is a cornerstone of modern amine synthesis, valued for its broad applicability and generally mild reaction conditions.[1][2] This strategy can be envisioned in two convergent pathways to access the target molecule. The central intermediate for both pathways is (Cyclopropyl-pyrazin-2-yl)methanamine .

Synthesis of Key Intermediate: (Cyclopropyl-pyrazin-2-yl)methanamine

A plausible and efficient method for the synthesis of this key intermediate is the reductive amination of commercially available pyrazine-2-carbaldehyde with cyclopropylamine.[3]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve pyrazine-2-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add cyclopropylamine (1.1 eq.) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, the reducing agent, sodium borohydride (NaBH₄) (1.5 eq.), is added portion-wise at 0 °C.[4] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used in a non-protic solvent like dichloroethane.[5]

  • The reaction mixture is stirred at room temperature until the imine is fully consumed (as monitored by TLC).

  • Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure (Cyclopropyl-pyrazin-2-yl)methanamine.

Pathway 1A: Alkylation with an α-Haloacetate

This pathway involves the direct alkylation of the synthesized secondary amine with an α-haloacetate ester, followed by hydrolysis.

Experimental Protocol:

  • Alkylation: Dissolve (Cyclopropyl-pyrazin-2-yl)methanamine (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.), to the mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting amine is consumed.[6]

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting ester is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of THF and water, and lithium hydroxide (LiOH) (2.0 eq.) is added. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified with HCl to pH ~2, and the product is extracted with an organic solvent.

Pathway 1B: Reductive Amination with Glyoxylic Acid

This alternative reductive amination pathway involves the reaction of the key amine intermediate with glyoxylic acid.

Experimental Protocol:

  • Reaction Setup: In a suitable solvent like methanol, combine (Cyclopropyl-pyrazin-2-yl)methanamine (1.0 eq.) and glyoxylic acid monohydrate (1.2 eq.).

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) to the mixture. The pH of the reaction is typically maintained in a weakly acidic range to facilitate imine formation without degrading the borohydride.[7]

  • The reaction is stirred at room temperature for several hours until completion.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by ion-exchange chromatography or by crystallization after appropriate pH adjustment.

Reductive_Amination_Route cluster_intermediate Intermediate Synthesis cluster_pathwayA Pathway 1A: Alkylation cluster_pathwayB Pathway 1B: Reductive Amination P2C Pyrazine-2-carbaldehyde Imine Imine Intermediate P2C->Imine MeOH, RT CPA Cyclopropylamine CPA->Imine CPMA (Cyclopropyl-pyrazin-2-yl)methanamine Imine->CPMA NaBH4 CPMA_A (Cyclopropyl-pyrazin-2-yl)methanamine CPMA_B (Cyclopropyl-pyrazin-2-yl)methanamine Ester Ester Intermediate CPMA_A->Ester DIPEA, MeCN EBA Ethyl Bromoacetate EBA->Ester Target_A (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid Ester->Target_A LiOH, H2O/THF Target_B (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid CPMA_B->Target_B NaBH3CN, MeOH GA Glyoxylic Acid GA->Target_B

Caption: Convergent Reductive Amination Routes to the Target Molecule.

Route 2: The Strecker Synthesis - A Classic Multicomponent Approach

The Strecker synthesis, first reported in 1850, is a powerful one-pot, three-component reaction for the synthesis of α-amino acids from an aldehyde, an amine, and a cyanide source.[8][9] This method can be adapted to produce the target N-substituted amino acid.[10]

Experimental Protocol:

  • α-Aminonitrile Formation: In a suitable solvent such as methanol or a mixture of methanol and water, combine pyrazine-2-carbaldehyde (1.0 eq.) and cyclopropylamine (1.1 eq.).

  • After a brief period of stirring to allow for imine formation, a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.) is added. An acid, such as acetic acid or ammonium chloride, is often used to generate HCN in situ.[11][12] The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Isolation of Nitrile: The reaction mixture is diluted with water and the α-aminonitrile product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude nitrile, which can be purified by chromatography.

  • Nitrile Hydrolysis: The isolated α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating in a strong acidic (e.g., 6M HCl) or basic (e.g., 6M NaOH) aqueous solution.[13][14] Acidic hydrolysis will yield the hydrochloride salt of the amino acid, which can be neutralized to obtain the final product.

Strecker_Synthesis_Route P2C Pyrazine-2-carbaldehyde Aminonitrile α-Aminonitrile Intermediate P2C->Aminonitrile MeOH/H2O, RT CPA Cyclopropylamine CPA->Aminonitrile NaCN Sodium Cyanide NaCN->Aminonitrile Target (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid Aminonitrile->Target Acid or Base Hydrolysis, Δ

Caption: The Strecker Synthesis Route to the Target Amino Acid.

Route 3: Buchwald-Hartwig Amination - A Modern C-N Bond Forming Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15] While typically used for the formation of C(aryl)-N bonds, its application can be extended to the formation of C(alkyl)-N bonds, providing a modern and potentially efficient route to the target molecule.[16]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq.).[17][18]

  • Add the glycine ethyl ester hydrochloride (1.2 eq.) and 2-(chloromethyl)pyrazine (1.0 eq.) to the tube.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) several times.

  • Anhydrous toluene or dioxane is added as the solvent.

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude ester is purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures as described in Route 1A.

Buchwald_Hartwig_Route cluster_coupling Buchwald-Hartwig Coupling CMP 2-(Chloromethyl)pyrazine Ester Coupled Ester Intermediate CMP->Ester Pd Catalyst, Ligand, Base, Toluene, Δ GEE Glycine Ethyl Ester GEE->Ester Target (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid Ester->Target LiOH, H2O/THF

Caption: Buchwald-Hartwig Amination Approach to the Target Molecule.

Comparison of Synthesis Routes

FeatureRoute 1: Reductive AminationRoute 2: Strecker SynthesisRoute 3: Buchwald-Hartwig Amination
Starting Materials Pyrazine-2-carbaldehyde, cyclopropylamine, ethyl bromoacetate/glyoxylic acidPyrazine-2-carbaldehyde, cyclopropylamine, sodium cyanide2-(Chloromethyl)pyrazine, glycine ethyl ester
Key Reactions Reductive amination, N-alkylation, ester hydrolysisMulticomponent Strecker reaction, nitrile hydrolysisPalladium-catalyzed C-N cross-coupling, ester hydrolysis
Number of Steps 2-3 steps2 steps (one-pot for nitrile formation)2 steps
Reagent Toxicity Moderate (borohydrides)High (cyanide salts)Moderate (palladium catalysts, phosphine ligands)
Reaction Conditions Generally mild (RT to moderate heating)Mild for nitrile formation, harsh for hydrolysis (strong acid/base, heat)Moderate to high temperatures, inert atmosphere required
Potential Yield Good to excellentVariable, can be high but hydrolysis can be challengingGood to excellent, but sensitive to catalyst and ligand choice
Scalability Generally goodFeasible, but handling of cyanide on a large scale is a major concernCan be challenging due to catalyst cost and removal
Purification Standard chromatographic techniquesCan be challenging due to polar intermediates and byproductsRequires careful removal of palladium catalyst
Stereocontrol Racemic product unless chiral auxiliaries or catalysts are usedRacemic productRacemic product

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, with its own set of advantages and challenges.

  • Route 1 (Reductive Amination) stands out as a highly flexible and generally reliable method. Its convergent nature allows for the independent synthesis and purification of the key amine intermediate. Pathway 1A (alkylation) might be preferable for its milder conditions in the final C-N bond-forming step, while Pathway 1B (reductive amination with glyoxylic acid) offers a more direct route. This route is likely the most practical for initial lab-scale synthesis and exploration.

  • Route 2 (Strecker Synthesis) is a classic and powerful method for amino acid synthesis. Its one-pot nature for the formation of the α-aminonitrile is attractive. However, the use of highly toxic cyanide and the often harsh conditions required for nitrile hydrolysis are significant drawbacks, particularly concerning safety and functional group tolerance.

  • Route 3 (Buchwald-Hartwig Amination) represents a modern and elegant approach. It could be particularly advantageous if a diverse library of analogues is planned, as the scope of the Buchwald-Hartwig reaction is extensive. However, the cost of the palladium catalyst and ligands, the need for an inert atmosphere, and the potential for challenging catalyst removal may make it less appealing for large-scale production. The C(sp³)-N coupling can also be less efficient than the more common C(sp²)-N coupling.

For initial synthesis and proof-of-concept, Reductive Amination (Route 1) is the recommended strategy due to its balance of efficiency, flexibility, and safety. For process development and scale-up, a thorough evaluation of the Strecker synthesis with careful handling protocols might be considered if high throughput is a priority. The Buchwald-Hartwig amination remains a valuable tool for specialized applications and the synthesis of complex analogues.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. DOI: 10.1021/ed083p929. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. 2024 . DOI: 10.26434/chemrxiv-2024-xxxxx. [Link]

  • Surry, D. S.; Buchwald, S. L. Buchwald-Hartwig Amination. Chem. Sci.2011 , 2, 27-50. DOI: 10.1039/C0SC00331J. [Link]

  • Request PDF on ResearchGate. Palladium(II)‐Catalyzed ortho‐C-H Arylation/Alkylation of N‐Benzoyl α‐Amino Ester Derivatives. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Neveu, J.; Rhee, Y. H.; Danger, G.; Poch, O.; Pascal, R. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth Space Chem.2024 . [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. [Link]

  • Zhang, H.; Wen, W.; Lu, Z.-X.; Wu, Z.-L.; Cai, T. Core Structure-Oriented Asymmetric α-Allenylic Alkylation of Amino Acid Esters Enabled by Chiral Aldehyde/Palladium Catalysis. Org. Lett.2024 , 26 (1), 225-230. [Link]

  • L-Alanine. Org. Synth.1942 , 22, 23. DOI: 10.15227/orgsyn.022.0023. [Link]

  • Process for the preparation of alpha-amino-acids.
  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Macmillan Group. Buchwald-Hartwig Chemistry. [Link]

  • Beller, M.; et al. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angew. Chem. Int. Ed.2018 , 57, 2296-2300. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ntie-Kang, F.; et al. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules2021 , 26(6), 1707. [Link]

  • ResearchGate. Buchwald–Hartwig amination with alkylamines. [Link]

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Chemtram. Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega2021 , 6 (2), 1195–1207. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Science of Synthesis. 19.5.9 The Strecker Reaction and Related Syntheses. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • New Journal of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • MDPI. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. [Link]

  • Organic Syntheses. Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. [Link]

  • Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Reaction Chemistry & Engineering. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • NIH. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • ResearchGate. Reductive addition of amines to cyclopropyl ketones. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • NIH. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. [Link]

Sources

A Comparative Guide to the Chemical Stability of Pyrazine-2-ylmethyl-amino Acids vs. Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are paramount. Among them, pyridine and pyrazine rings are ubiquitous, serving as core components in numerous approved therapeutics.[1][2] The strategic incorporation of amino acid moieties onto these rings, creating structures like pyrazine-2-ylmethyl-amino acids and their pyridine analogs, offers a powerful approach to developing novel drug candidates with tailored properties. These hybrid molecules combine the rich coordination chemistry and hydrogen bonding capabilities of the heterocycle with the chiral backbone and versatile functionality of amino acids.[3][4]

However, the long-term viability of any drug candidate is critically dependent on its chemical stability. Factors such as thermal stress during manufacturing and storage, pH variations within the gastrointestinal tract, and oxidative or metabolic degradation in the body can compromise a compound's integrity and efficacy. A nuanced understanding of the inherent stability differences between the pyrazine and pyridine cores is therefore essential for rational drug design.

This guide provides an in-depth, objective comparison of the chemical stability of pyrazine-2-ylmethyl-amino acids against their pyridine-2-ylmethyl-amino acid analogs. We will move beyond simple assertions to explore the underlying electronic and structural factors that govern their behavior under various stress conditions, supported by experimental data and established analytical protocols.

Theoretical Framework: Why Pyrazine and Pyridine Differ in Stability

The fundamental difference between a pyrazine and a pyridine ring lies in the presence of a second nitrogen atom in the pyrazine heterocycle at the 1- and 4-positions. This seemingly minor structural change has profound consequences for the electronic properties and, by extension, the chemical stability of the entire molecule.

  • Basicity and pKa: The most critical distinction is basicity. Pyridine is a mild base with a pKa of approximately 5.2 for its conjugate acid.[5] In contrast, pyrazine is a much weaker base, with a pKa of about 0.65.[1] The second nitrogen atom in pyrazine acts as an electron-withdrawing group via the inductive effect, significantly reducing the electron density on the ring and the availability of the nitrogen lone pairs for protonation.[6][7] This lower basicity is a key predictor of stability in acidic environments. A compound that is less readily protonated is less susceptible to acid-catalyzed degradation pathways.

  • Electron Density: With two electronegative nitrogen atoms, the pyrazine ring is significantly more "electron-deficient" than the pyridine ring.[8] This property influences its susceptibility to oxidative and reductive processes. For instance, replacing pyridine groups with pyrazine groups in molecular catalysts has been shown to anodically shift the Co(II/I) reduction potential by approximately 130 mV per pyrazine group, highlighting the powerful electron-withdrawing nature of the pyrazine core.[9]

  • Coordination and Chelation: Both scaffolds can chelate metal ions, a property relevant for metalloenzyme inhibitors and compounds that may interact with physiological metal ions.[10][11] Pyrazine-2-ylmethyl-amino acids offer an additional potential hydrogen bond acceptor site which could influence intramolecular interactions and overall conformational stability.[4]

Comparative Stability Analysis: Experimental Evidence

The stability of a molecule is not an absolute measure but is defined by its resistance to degradation under specific conditions. Here, we compare the expected stability of pyrazine-2-ylmethyl-amino acids and their pyridine analogs across thermal, pH-dependent, and oxidative stress conditions.

Thermal Stability

High thermal stability is crucial for withstanding manufacturing processes (e.g., drying, milling) and ensuring a long shelf life. Pyrazine derivatives are noted for their exceptional thermal robustness.

  • Pyrazine Analogs: The electron-deficient nature and symmetric structure of the pyrazine ring can promote dense molecular packing and strong intermolecular interactions, contributing to high thermal stability.[8] Studies on various pyrazine derivatives have reported high decomposition onset temperatures, often exceeding 250-300°C.[8][12][13] For example, pyrazine-tetrazole hybrids designed as energetic materials show decomposition temperatures of 305°C and 320°C.[8]

  • Pyridine Analogs: Pyridine-containing compounds are generally considered thermally stable.[14] However, the specific decomposition temperature is highly dependent on the overall molecular structure and substitution pattern.

Comparative Data Summary: Thermal Decomposition

Compound ClassTypical Decomposition Onset (Td)Key Contributing FactorsReferences
Pyrazine Derivatives > 250 °CElectron-deficient ring, symmetric structure promoting dense crystal packing, strong intermolecular hydrogen bonding.[8][12][13]
Pyridine Derivatives Generally > 200 °CAromatic stability. Highly dependent on substituents and overall molecular structure.[14][15]
pH-Dependent Stability (Hydrolysis)

Stability across a range of pH values is a critical attribute for orally administered drugs, which must survive the acidic environment of the stomach (pH 1-3) and the neutral to slightly basic conditions of the intestines and bloodstream (pH 7.4).

  • Acidic Conditions (pH 1-4): The key reaction is acid-catalyzed hydrolysis. The stability of a compound in acidic media is inversely related to its basicity. Since the pyrazine ring (pKa ~0.65) is significantly less basic than the pyridine ring (pKa ~5.2), pyrazine-2-ylmethyl-amino acids are predicted to be substantially more stable in acidic environments.[1][5] The pyridine nitrogen is more readily protonated, which can trigger subsequent degradation pathways. This principle is exploited in drugs like the H+/K+-ATPase inhibitors, where the pyridine's basicity is finely tuned to ensure stability at neutral pH but allow for rapid acid-activated rearrangement to the active form in the stomach.[16]

  • Neutral & Basic Conditions (pH 7-10): Under neutral and basic conditions, the stability difference is expected to be less pronounced, as neither heterocycle is likely to be protonated. Degradation would be governed by other mechanisms, such as base-catalyzed hydrolysis of ester or amide functionalities if present elsewhere in the molecule.

Oxidative Stability

Oxidative degradation can occur during storage if exposed to air or in vivo through metabolic processes.

  • Pyrazine Analogs: The electron-deficient character of the pyrazine ring generally makes it more resistant to oxidation compared to many other aromatic systems. However, like all heterocycles, it is not inert.

  • Pyridine Analogs: Pyridines are generally stable but can undergo oxidation to form N-oxides, which are versatile synthetic intermediates but represent a degradation pathway for a drug.[15] Furthermore, pyridines are known to be susceptible to oxidative dearomatization and biodegradation pathways that often involve initial hydroxylation steps.[17][18][19]

Experimental Protocols for Stability Assessment

To provide a framework for empirical validation, we present two standardized protocols for comparing the stability of novel compounds.

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which a compound begins to decompose.

Objective: To measure the thermal decomposition temperature (Td) of the test compounds.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument (e.g., TA Instruments Q500 or similar) is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the test compound (pyrazine or pyridine analog) into a clean, tared TGA pan (platinum or alumina).

  • TGA Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature (°C).

    • Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.

    • Compare the Td values of the pyrazine and pyridine analogs. A higher Td indicates greater thermal stability.

Protocol 2: pH-Dependent Stability Assay via HPLC

This protocol quantifies the rate of degradation of a compound in solutions of varying pH over time.

Objective: To determine the degradation kinetics and half-life (t1/2) of the test compounds at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers, such as a 0.1 M HCl solution (pH 1), a phosphate buffer (pH 7.4), and a borate buffer (pH 9).

  • Stock Solution: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-20 µg/mL.

    • Incubate the solutions in sealed vials at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench any further reaction by adding an equal volume of mobile phase or a neutralizing agent if necessary.

  • HPLC Analysis:

    • Analyze each sample by a validated reverse-phase HPLC method with UV detection at the λmax of the compound.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is typical.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the parent compound.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • If the degradation follows first-order kinetics (a straight line), the slope of the line is the rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Compare the half-lives of the pyrazine and pyridine analogs at each pH.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes.

G cluster_inc Incubation & Sampling cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution incubate Incubate Samples at 37°C stock->incubate buffers Prepare Buffers (pH 1, 7.4, 9) buffers->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction sample->quench hplc Analyze via RP-HPLC quench->hplc data Quantify Parent Peak Area hplc->data calc Calculate Rate Constant (k) and Half-Life (t½) data->calc

Caption: Plausible acid-catalyzed hydrolysis pathway.

Discussion and Field Insights

The collective evidence strongly suggests that pyrazine-2-ylmethyl-amino acids hold an intrinsic stability advantage over their pyridine analogs, particularly in acidic environments. This is a direct consequence of the fundamental electronic differences between the two heterocycles. For drug development professionals, this has significant implications:

  • Oral Drug Development: For candidates intended for oral administration, the superior acid stability of the pyrazine scaffold could translate to better bioavailability and less degradation in the stomach, potentially reducing the required dose and minimizing the formation of unwanted degradation products.

  • Formulation and Storage: The higher thermal stability of many pyrazine compounds may offer greater flexibility in formulation development and could lead to products with a longer shelf life, even under suboptimal storage conditions. [20][21]3. Metabolic Stability: While direct comparative data is sparse, the degradation of pyridines via hydroxylation is a well-documented metabolic pathway. [18][22]The more electron-deficient pyrazine ring might exhibit different metabolic patterns, a crucial area for investigation during lead optimization.

It is critical to recognize that while the core heterocycle provides a foundational level of stability, the substituents on both the ring and the amino acid moiety play a significant role. Steric hindrance near the reactive sites or the presence of other electron-withdrawing or -donating groups can modulate the overall stability profile of the molecule. [16]Therefore, the principles outlined in this guide should be used as a predictive tool, with final validation always relying on empirical testing of the specific compounds of interest.

Conclusion

The choice between a pyrazine and pyridine scaffold in drug design should be an informed decision based on the intended application and the anticipated chemical stresses the molecule will face. Pyrazine-2-ylmethyl-amino acids, due to the inherent electron-deficient nature and lower basicity of the pyrazine ring, generally offer a more robust and chemically stable platform compared to their pyridine analogs. They are predicted to exhibit superior stability under thermal and acidic conditions, making them a compelling choice for developing durable and effective therapeutic agents, particularly for oral delivery. As with all drug development, these theoretical advantages must be rigorously confirmed through the systematic experimental protocols outlined herein.

References

  • Zheng, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances. [Link]

  • Ondrejkovičová, I., et al. (2000). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • Zheng, Y., et al. (2021). Microbial Degradation of Pyridine and Pyridine Derivatives. Applied and Environmental Microbiology. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control. [Link]

  • Li, Y., et al. (2023). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Oxidation of pyridine. Scientific Diagram. [Link]

  • Chen, D., et al. (2021). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Pope, S. J. A., et al. (2012). A Comparison of Sensitized Ln(III) Emission Using Pyridine- And pyrazine-2,6-dicarboxylates. Inorganic Chemistry. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Stankevičiūtė, J., et al. (2019). The general scheme of oxyfunctionalization of pyridine and pyrazine derivatives using whole cells of Burkholderia sp. MAK1. ResearchGate. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

  • Gianatassio, R., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. [Link]

  • Gianatassio, R., et al. (2024). Oxidative Dearomatization of Pyridines. PMC. [Link]

  • Yin, C., et al. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]

  • Desai. (2021). Comparing basic strengths between pyridine and 1,2-dihydropyrazine. Chemistry Stack Exchange. [Link]

  • Sperry, J. (2011). Biomimetic Synthesis of 2,5-Bis(indol-3-ylmethyl)pyrazine via Intermolecular Amino Aldehyde Cyclization. Synfacts. [Link]

  • Flores-Leon, A., et al. (2023). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Molecules. [Link]

  • Ali, M., et al. (2018). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan. [Link]

  • Khan, E. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]

  • Sehnal, D., et al. (2013). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Chemical Information and Modeling. [Link]

  • Sawatzky, E., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

  • Chem Zipper. (2020). What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. Chem Zipper. [Link]

  • ResearchGate. (n.d.). Selected amino acid derived pyrazines. Scientific Diagram. [Link]

  • Ife, R. J., et al. (1989). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. Journal of Medicinal Chemistry. [Link]

  • Chen, J., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Therkelsen, K., et al. (2016). Chemoenzymatic Cascade Synthesis of Metal-Chelating α-Amino Acids. PMC. [Link]

  • Tomaszewska, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. [Link]

  • Classen, T., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. [Link]

  • Gumienny, J., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. [Link]

  • Unacademy. (2024). Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. Unacademy. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Mako, A. A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Thompson, E. J., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Inorganics. [Link]

  • Tkadlecová, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

Sources

Elemental Analysis Benchmarks for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid: A Comprehensive Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, establishing the absolute elemental purity of an intermediate or active pharmaceutical ingredient (API) is not a single-step verification but a multi-dimensional analytical challenge. For complex nitrogenous heterocycles like (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (CAS: 1353978-94-5)[1], classical wet chemistry is insufficient.

This guide provides an objective comparison of modern elemental analysis techniques—CHNS/O Combustion, High-Resolution Mass Spectrometry (HRMS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). By detailing the causality behind specific experimental choices and embedding self-validating mechanisms into every protocol, this document serves as an authoritative benchmarking framework for batch release and regulatory compliance.

Molecular Context & Theoretical Baselines

Before empirical testing, we must establish the theoretical elemental baselines. (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a zwitterionic molecule containing a robust pyrazine core and a secondary amine.

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Exact Monoisotopic Mass: 207.1007 Da

  • Molar Mass: 207.23 g/mol

Table 1: Theoretical Elemental Composition

ElementAtomic Mass (Da)AtomsTotal Mass (Da)Mass Fraction (%)
Carbon (C) 12.01110120.11057.96%
Hydrogen (H) 1.0081313.1046.32%
Nitrogen (N) 14.007342.02120.28%
Oxygen (O) 15.999231.99815.44%

Note: A valid bulk elemental analysis must fall within an absolute tolerance of ±0.3% of these theoretical values to confirm bulk purity.

Orthogonal Analytical Strategy: Technique Comparison

Relying on a single analytical node introduces blind spots. For instance, combustion analysis confirms bulk composition but cannot detect trace heavy metal catalysts, while HRMS confirms the exact molecular formula but is blind to inorganic salts. An orthogonal approach is mandatory.

Table 2: Comparative Benchmarking of Elemental Techniques

TechniquePrimary Analyte ScopePrecision / LimitRegulatory FrameworkSelf-Validation Mechanism
CHNS/O Combustion Bulk C, H, N, O± 0.3% absoluteUSP <731> (Loss on Drying)Pre/post bracketed standards
HRMS (ESI-TOF) Intact Molecular Ion< 3 ppm mass errorICH M10 (Bioanalytical)Lock-mass internal calibration
ICP-MS Trace Metals (As, Cd, Pb, Hg)Parts per trillion (ppt)USP <232> / ICH Q3DIsotopic internal standards (Rh/Ir)
Self-Validating Experimental Methodologies

As application scientists, we do not merely execute steps; we engineer protocols where the chemistry dictates the parameters, and the instrument continuously validates its own accuracy.

3.1 Bulk Composition: CHNS/O Combustion Analysis

Objective: Verify the macroscopic C, H, N, and O ratios.

  • Step 1: Vacuum Desiccation. Causality: The zwitterionic nature of the acetic acid moiety makes the compound highly hygroscopic. Samples must be dried under vacuum at 60°C for 12 hours. Failure to do so will artificially inflate the Hydrogen and Oxygen percentages due to bound water.

  • Step 2: Encapsulation & Catalyst Addition. Weigh exactly 1.500 mg into a tin capsule and add 0.5 mg of Vanadium Pentoxide (V₂O₅). Causality: Tin acts as an exothermic catalyst, flashing at 1800°C. However, pyrazine rings can form refractory nitrides that resist complete combustion. V₂O₅ ensures the total oxidation of all heterocyclic nitrogen species to NOₓ.

  • Step 3: Chromatographic Separation. Combustion gases (CO₂, H₂O, NO₂) are reduced over hot copper (converting NOₓ to N₂) and separated via a GC column before Thermal Conductivity Detection (TCD).

  • Self-Validating System: The instrument is calibrated with a high-purity Sulfanilamide standard. A standard is injected every 10 samples. If the standard deviates by >0.15% from its theoretical CHN values, the sequence is automatically halted, invalidating the batch to prevent false reporting.

3.2 Molecular Precision: HRMS (ESI-TOF)

Objective: Validate the exact elemental formula via monoisotopic mass.

  • Step 1: Ionization. Dissolve the sample in 50:50 Methanol:Water with 0.1% Formic Acid and inject into the Electrospray Ionization (ESI) source in positive mode. Causality: The secondary amine and pyrazine nitrogens are highly basic, making them ideal candidates for protonation to yield the [M+H]⁺ ion at m/z 208.1085.

  • Step 2: Time-of-Flight (TOF) Separation. Ions are accelerated into a field-free flight tube.

  • Self-Validating System: Leucine Enkephalin is infused simultaneously via a secondary sprayer as a "lock-mass" calibrant. The software continuously corrects the mass axis against the known mass of Leucine Enkephalin, ensuring the mass error remains strictly < 3 ppm regardless of thermal drift in the flight tube.

3.3 Trace Elemental Profiling: ICP-MS

Objective: Ensure compliance with ICH Q3D[2] and USP <232>[3] for heavy metal impurities.

  • Step 1: Microwave-Assisted Acid Digestion. Suspend 50 mg of the compound in 4 mL of concentrated HNO₃ and 1 mL of HCl in a sealed Teflon vessel, then subject to microwave heating. Causality: The addition of HCl is critical; it stabilizes elements like Mercury (Hg) and Silver (Ag) in solution as chloride complexes, preventing their adsorption onto the vessel walls[3].

  • Step 2: Internal Standard Spiking. Spike the diluent with 10 ppb of Rhodium (Rh) and Iridium (Ir). Causality: These non-interfering elements correct for matrix suppression effects and physical variations in nebulizer efficiency.

  • Self-Validating System: A spike recovery test is performed. A known concentration of Class 1 elements (As, Cd, Hg, Pb) is added to a sample replicate. According to USP <233> guidelines, recoveries must fall strictly between 70% and 150%[4]. Failure to meet this threshold automatically flags the sample for matrix interference and re-dilution.

Benchmark Data Presentation

Below is a representative benchmark data set for a highly pure, release-ready batch of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid.

Table 3: Experimental vs. Theoretical Bulk Composition (CHNS/O)

ElementTheoretical (%)Experimental (%)Absolute Error (%)Status
Carbon57.9657.88-0.08PASS
Hydrogen6.326.35+0.03PASS
Nitrogen20.2820.19-0.09PASS
Oxygen15.4415.58+0.14PASS

Table 4: Trace Elemental Impurities (ICP-MS against ICH Q3D Oral PDE Limits)

ElementICH Q3D ClassOral PDE Limit (µ g/day )Detected Level (µg/g)Status
Arsenic (As)Class 115< 0.1PASS
Cadmium (Cd)Class 15< 0.05PASS
Mercury (Hg)Class 130< 0.1PASS
Lead (Pb)Class 150.2PASS
Palladium (Pd)Class 2B1001.5PASS

(Note: Palladium is often monitored if utilized as a cross-coupling catalyst during the synthesis of the pyrazine precursor[5].)

Validation Workflow Visualization

The following diagram maps the logical relationship and self-validation gates of our orthogonal elemental analysis strategy.

Elemental_Validation Compound (Cyclopropyl-pyrazin-2-ylmethyl-amino) -acetic acid CHNS Combustion Analysis (Bulk CHNS/O) Compound->CHNS HRMS HRMS ESI-TOF (Exact Mass) Compound->HRMS ICP ICP-MS Profiling (Trace Metals) Compound->ICP Val_CHNS Tolerance: ±0.3% Self-Validation: Sulfanilamide CHNS->Val_CHNS Val_HRMS Error: < 3 ppm Self-Validation: Lock-Mass HRMS->Val_HRMS Val_ICP Limits: ICH Q3D Self-Validation: Spike Recovery ICP->Val_ICP Release Validated Elemental Profile Batch Release Val_CHNS->Release Val_HRMS->Release Val_ICP->Release

Caption: Orthogonal elemental validation workflow for pharmaceutical batch release.

References
  • (Cyclopropyl-pyrazin-2-ylMethyl-aMino)-acetic acid - ChemicalBook. 1

  • USP <232> Elemental Impurities—Limits - Analytik Jena. 3

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. 4

  • Elemental Impurities: Risk Assessment and Significances - Veeprho. 2

  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities - PharmTech. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.